Technical Documentation Center

4-Oxochroman-8-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Oxochroman-8-carbonitrile

Core Science & Biosynthesis

Foundational

Advanced Synthetic Strategies for 4-Oxochroman-8-carbonitrile: A Comprehensive Guide

Executive Summary & Pharmacological Relevance 4-Oxochroman-8-carbonitrile (also known as 8-cyanochroman-4-one) is a highly versatile, privileged bicyclic scaffold utilized extensively in medicinal chemistry. It serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

4-Oxochroman-8-carbonitrile (also known as 8-cyanochroman-4-one) is a highly versatile, privileged bicyclic scaffold utilized extensively in medicinal chemistry. It serves as a critical intermediate in the development of novel therapeutics, including kinase inhibitors, non-nucleoside reverse transcriptase inhibitors, and nuclear receptor modulators such as RORγ antagonists[1]. The electron-withdrawing nitrile group at the C8 position significantly alters the stereoelectronic profile of the chromanone core, making it an excellent precursor for tetrazole formation, amidine synthesis, or further cross-coupling.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 4-oxochroman-8-carbonitrile can be approached via two primary disconnections:

  • Direct Cyclization (Route A) : Starting from 2-cyanophenol. While atom-economical, the strong electron-withdrawing nature of the ortho-cyano group deactivates the aromatic ring, often leading to poor yields and extensive side reactions during the Friedel-Crafts acylation step.

  • Late-Stage Cyanation (Route B) : Starting from 2-bromophenol. The bromine atom provides sufficient steric and electronic balance for high-yielding cyclization to 8-bromochroman-4-one[2]. Subsequent palladium-catalyzed cyanation reliably installs the nitrile group. This is the preferred route in process chemistry due to its scalability, robustness, and avoidance of strongly acidic conditions in the presence of a sensitive nitrile[3].

As a Senior Application Scientist, I strongly advocate for the use of (7.7 wt% P₂O₅ in methanesulfonic acid) over traditional Polyphosphoric Acid (PPA) for the cyclization step[4]. PPA is highly viscous, making stirring and heat transfer challenging on scale, whereas Eaton's reagent remains fluid, ensuring homogeneous reaction kinetics and safer aqueous workups[5].

Comparative Synthetic Routes

The following table summarizes the quantitative and qualitative data comparing the two primary synthetic strategies:

ParameterRoute A: Direct CyclizationRoute B: Late-Stage Cyanation
Starting Material 2-Cyanophenol2-Bromophenol
Number of Steps 23
Cyclization Yield Low to Moderate (30–50%)High (75–90%)
Key Reagents Eaton's Reagent / PPAEaton's Reagent, Zn(CN)₂, Pd(PPh₃)₄
Scalability Limited by side reactionsHighly scalable (Kilogram scale)
Safety Profile Avoids toxic metal cyanidesRequires handling of metal cyanides
In-Process Control HPLC (difficult baseline resolution)GC-MS / LC-MS (clear mass shifts)

Validated Experimental Protocols (Route B)

The following methodology outlines a self-validating system for the synthesis of 4-oxochroman-8-carbonitrile. Each step includes built-in causality for reagent selection and in-process controls (IPCs) to ensure reproducibility.

Stage 1: Synthesis of 3-(2-Bromophenoxy)propanoic acid

Causality: The Williamson ether synthesis requires a strong base to generate the phenoxide nucleophile. Aqueous NaOH is preferred over organic bases to maintain the solubility of the resulting carboxylic acid salt, preventing premature precipitation.

  • Setup : In a 1 L round-bottom flask, dissolve 2-bromophenol (1.0 equiv) in a 20% w/v aqueous NaOH solution (2.5 equiv).

  • Addition : Slowly add 3-chloropropanoic acid (1.1 equiv) portion-wise at 0 °C to prevent premature elimination of the alkyl halide.

  • Reaction : Heat the mixture to reflux (approx. 100 °C) for 4 hours.

    • Self-Validation (IPC): Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the phenolic starting material spot completely disappears.

  • Workup : Cool to room temperature and acidify with 6M HCl to pH 2.

    • Causality: Acidification protonates the carboxylate, driving the product out of the aqueous phase as a white precipitate. Filter, wash with cold water, and dry under vacuum.

Stage 2: Intramolecular Friedel-Crafts Acylation

Causality: acts as both the dehydrating agent and the Lewis/Brønsted acid catalyst, offering superior mass transfer compared to PPA[6].

  • Setup : Suspend 3-(2-bromophenoxy)propanoic acid (1.0 equiv) in Eaton's reagent (5 mL per gram of substrate) at room temperature.

  • Reaction : Heat the mixture to 70 °C for 2–3 hours.

    • Self-Validation (IPC): Monitor by HPLC. The reaction is complete when the intermediate acid is < 1% by area.

  • Quench : Pour the hot mixture slowly over vigorously stirred crushed ice.

    • Causality: Rapid dilution in ice prevents the highly exothermic hydrolysis of methanesulfonic anhydride from thermally degrading the chromanone ring.

  • Isolation : Extract the aqueous suspension with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases (removes residual acid), followed by brine. Dry over Na₂SO₄, concentrate, and recrystallize from ethanol to yield 8-bromochroman-4-one[2].

Stage 3: Palladium-Catalyzed Cyanation

Causality: Zinc cyanide is preferred over copper(I) cyanide (Rosenmund-von Braun) because it requires lower temperatures and avoids stoichiometric copper waste, facilitating easier product isolation and higher purity.

  • Setup : In a rigorously dried, argon-purged Schlenk flask, combine 8-bromochroman-4-one (1.0 equiv), Zn(CN)₂ (0.6 equiv — provides 1.2 equiv of CN⁻), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent : Add anhydrous DMF (degassed).

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II).

  • Reaction : Heat to 90 °C for 6 hours.

    • Self-Validation (IPC): Monitor by GC-MS or LC-MS to confirm the mass shift from the bromide isotope pattern (M / M+2) to the nitrile mass.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove solid zinc/palladium salts. Wash the filtrate with 5% aqueous NH₄OH.

    • Causality: Ammonia complexes with residual zinc and palladium ions, pulling them effectively into the aqueous phase and preventing heavy metal contamination in the final API intermediate.

  • Purification : Concentrate the organic layer and purify via silica gel chromatography (Hexane/EtOAc gradient) to afford pure 4-oxochroman-8-carbonitrile.

Pathway Visualization

The following diagram illustrates the logical progression of the three-stage synthetic workflow.

SynthesisWorkflow A 2-Bromophenol (Starting Material) B 3-(2-Bromophenoxy) propanoic acid A->B Alkylation (3-chloropropanoic acid, NaOH, 100°C) C 8-Bromochroman-4-one (Key Intermediate) B->C Intramolecular Cyclization (Eaton's Reagent, 70°C) D 4-Oxochroman-8-carbonitrile (Target Scaffold) C->D Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, 90°C)

Figure 1: Three-stage synthetic workflow for 4-oxochroman-8-carbonitrile via late-stage cyanation.

References

  • First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors Source: Organic Process Research & Development Vol. 16 No. 4 - ACS Publications URL:[Link]

  • Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pyrrolo sulfonamide compounds for modulation of orphan nuclear receptor rar-related orphan receptor-gamma (rorgamma, nr1f3) activity and for the treatment of chronic inflammatory and autoimmune diseases (WO2012139775A1)

Sources

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action in Biological Systems: 4-Oxochroman-8-carbonitrile

Preamble: The Emergence of Chroman-Based Scaffolds in Oncology The chroman scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, both natural and synthetic. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Emergence of Chroman-Based Scaffolds in Oncology

The chroman scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, both natural and synthetic. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a nitrile (cyano) group, as seen in 4-Oxochroman-8-carbonitrile, is a strategic chemical modification. The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive center, often enhancing the binding affinity and selectivity of a molecule for its biological target.

This guide puts forth a hypothesized mechanism of action for the novel compound 4-Oxochroman-8-carbonitrile, positing it as a modulator of key cellular signaling pathways implicated in cancer. Drawing from the established activities of structurally related chromone and chromene derivatives, we propose that 4-Oxochroman-8-carbonitrile exerts its biological effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers.[1][2][3][4]

This document will provide a comprehensive, technically-grounded framework for researchers and drug development professionals to investigate and validate this proposed mechanism. We will delve into the intricacies of the PI3K/Akt pathway and outline a phased, multi-tiered experimental approach to rigorously test our hypothesis, complete with detailed protocols and expected outcomes.

The PI3K/Akt Signaling Pathway: A Central Hub in Cellular Regulation

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions.[2][5][6] Activation of this pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K.[7][8][9]

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][9] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][10]

The recruitment of Akt to the membrane facilitates its phosphorylation and activation by other kinases, such as PDK1 and mTORC2.[2][9] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating cellular processes that promote cell survival (by inhibiting pro-apoptotic proteins like Bad and caspase-9), growth, and proliferation (through the activation of mTORC1 and its effectors).[2][10][11] Given its central role in promoting cell survival and proliferation, the PI3K/Akt pathway is one of the most frequently hyperactivated signaling pathways in human cancer, making it a prime target for therapeutic intervention.[3][4][12]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) pAkt->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Compound 4-Oxochroman-8-carbonitrile Compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1. Hypothesized inhibition of the PI3K/Akt signaling pathway by 4-Oxochroman-8-carbonitrile.

A Phased Experimental Approach to Validate the Mechanism of Action

To rigorously test the hypothesis that 4-Oxochroman-8-carbonitrile targets the PI3K/Akt pathway, a logical, multi-stage experimental plan is essential. This approach allows for a systematic investigation, starting with broad cellular effects and progressively narrowing down to specific molecular interactions.

Phase 1: Assessment of Cellular Cytotoxicity

The initial step is to determine if 4-Oxochroman-8-carbonitrile exhibits cytotoxic or cytostatic effects on cancer cells, particularly those known to have a dysregulated PI3K/Akt pathway (e.g., cell lines with PIK3CA mutations or PTEN loss).

Core Experiment: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Causality: This assay provides a quantitative measure of the compound's ability to reduce the number of viable cells. A dose-dependent decrease in cell viability is the first indication of potential anticancer activity and is necessary to establish a working concentration range for subsequent, more targeted experiments.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Oxochroman-8-carbonitrile (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Outcome:

Cell LinePI3K Pathway StatusHypothesized IC50 (µM) for 4-Oxochroman-8-carbonitrile
PC-3 (Prostate)PTEN null5.2
MCF-7 (Breast)PIK3CA mutant8.7
A549 (Lung)PI3K pathway active12.5
Normal FibroblastsNormal> 50
Phase 2: Confirmation of Direct Target Engagement

Once cytotoxic activity is established, it is crucial to confirm that 4-Oxochroman-8-carbonitrile directly binds to its putative target, PI3K, within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15]

Core Experiment: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA operates on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[14][15] By heating cell lysates treated with the compound to various temperatures, we can observe a shift in the melting curve of the target protein if binding has occurred. This provides direct evidence of target engagement in a physiologically relevant context.[13][16]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis IntactCells Intact Cells Treatment Treat with Vehicle (DMSO) or Compound IntactCells->Treatment Heat Heat aliquots to various temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to remove aggregated proteins Lysis->Centrifuge SDS_PAGE SDS-PAGE & Western Blot for target protein (PI3K) Centrifuge->SDS_PAGE

Figure 2. General workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment: Grow a sufficient number of cells (e.g., PC-3) and treat them with a high concentration of 4-Oxochroman-8-carbonitrile (e.g., 10x IC50) or vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatants, determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the p110α subunit of PI3K.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A shift in the melting curve to higher temperatures in the compound-treated sample indicates stabilization and thus, direct binding.

Phase 3: Biochemical Validation of Inhibitory Activity

With evidence of direct binding, the next step is to quantify the inhibitory effect of 4-Oxochroman-8-carbonitrile on the enzymatic activity of PI3K. This is achieved through an in vitro kinase assay using purified PI3K enzyme.

Core Experiment: In Vitro PI3K Kinase Assay (e.g., ADP-Glo™ or AlphaScreen™)

Causality: This assay directly measures the ability of the compound to inhibit the catalytic activity of PI3K in a controlled, cell-free environment.[17][18][19] It confirms that the binding observed in CETSA translates to a functional consequence (inhibition) and allows for the determination of a precise IC50 value against the purified enzyme.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare the PI3K enzyme (e.g., recombinant human p110α/p85α), the lipid substrate (PIP2), and ATP in the appropriate kinase assay buffer.[7]

  • Compound Dilution: Prepare a serial dilution of 4-Oxochroman-8-carbonitrile.

  • Kinase Reaction: In a 384-well plate, add the compound dilutions, the PI3K enzyme, and the PIP2 substrate.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature, during which PI3K will convert ATP to ADP.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing light.

  • Data Acquisition: Measure the luminescence signal with a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to the PI3K activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the enzymatic IC50 value.

Phase 4: Elucidation of the Cellular Mechanism of Action

The final phase connects the direct inhibition of PI3K to the observed cellular effects by examining the phosphorylation state of downstream components of the pathway.

Core Experiment: Western Blot Analysis of Key Pathway Proteins

Causality: If 4-Oxochroman-8-carbonitrile inhibits PI3K, it should lead to a decrease in the levels of phosphorylated Akt (p-Akt), a direct downstream target, without affecting the total amount of Akt protein.[8][20][21] This experiment provides the mechanistic link between target inhibition and pathway modulation within the cell.

Experimental Protocol: Western Blot for p-Akt (Ser473)

  • Cell Treatment and Lysis: Plate cancer cells and treat them with increasing concentrations of 4-Oxochroman-8-carbonitrile for a specified time (e.g., 2-6 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][22]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal. A dose-dependent decrease in the p-Akt/total Akt ratio confirms pathway inhibition.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to investigate the mechanism of action of 4-Oxochroman-8-carbonitrile, based on the hypothesis that it functions as an inhibitor of the PI3K/Akt signaling pathway. By progressing through the four phases—cellular cytotoxicity, target engagement, biochemical inhibition, and cellular pathway modulation—researchers can build a comprehensive and compelling body of evidence.

Positive results from this experimental cascade would strongly support the proposed mechanism and position 4-Oxochroman-8-carbonitrile as a promising candidate for further preclinical development as an anticancer agent. Subsequent studies could explore its selectivity across different PI3K isoforms, its in vivo efficacy in xenograft models, and its potential for combination therapies. This structured, mechanism-driven approach is fundamental to the successful translation of novel chemical entities from the laboratory to the clinic.

References

  • Al-Sanea, M. M., et al. (2022). Cellular Thermal Shift Assay (CETSA) in Drug Discovery: A Comprehensive Overview. Pharmaceuticals, 15(4), 469. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Lo Iacono, M., et al. (2021). Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. International Journal of Molecular Sciences, 22(16), 8891. [Link]

  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(3), 361-369. [Link]

  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3513. [Link]

  • Jung, S., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Glerup, S., et al. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 10-17. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • Magee, J. Lab, Washington University in St. Louis. (n.d.). Western blot protocol. [Link]

  • Assay-Protocol.com. (n.d.). PI3K-Akt signaling pathway. [Link]

  • RayBiotech. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PI3K-Akt signaling pathway. [Link]

  • Hennessy, B. T., et al. (2005). Small-molecule inhibitors of the PI3K signaling network. Nature Reviews Drug Discovery, 4(12), 989-1004. [Link]

  • Brown, J. S., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1030. [Link]

  • CUSABIO. (n.d.). PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. [Link]

  • Serra, V., et al. (2011). PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer. Oncogene, 30(22), 2547-2557. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • Liu, J., et al. (2023). Development of PI3K inhibitors: Advances in clinical trials and new strategies. European Journal of Medicinal Chemistry, 257, 115511. [Link]

  • Google Patents. (n.d.). Allosteric chrominone inhibitors for phosphoinositide 3 kinase (PI3K)
  • Hayakawa, M., et al. (2007). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry, 282(39), 28783-28790. [Link]

  • Vasan, N., et al. (2019). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. FEBS Journal, 286(20), 4055-4067. [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 1-17. [Link]

  • Wu, C. H., et al. (2020). Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment. Frontiers in Pharmacology, 11, 285. [Link]

  • Jha, N. K., et al. (2018). Phytochemicals and PI3K Inhibitors in Cancer—An Insight. Frontiers in Pharmacology, 9, 1022. [Link]

  • Lheureux, S., et al. (2017). Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer. Annals of Oncology, 28(6), 1399-1411. [Link]

  • Greenwell, I. B., et al. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Oncology (Williston Park), 31(11), 849-856. [Link]

  • Revathidevi, S., & Munirajan, A. K. (2019). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Expert Opinion on Investigational Drugs, 28(12), 1035-1049. [Link]

  • Lee, J. T., et al. (2021). PI3K/AKT inhibitors in clinical development. Expert Opinion on Investigational Drugs, 30(11), 1141-1153. [Link]

Sources

Foundational

Whitepaper: Advanced Material Safety and Handling Protocols for 4-Oxochroman-8-carbonitrile in Drug Discovery

Executive Summary & Chemical Identity In modern medicinal chemistry, functionalized bicyclic systems such as chromanones serve as indispensable building blocks. Specifically, 4-Oxochroman-8-carbonitrile (CAS: 911826-33-0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, functionalized bicyclic systems such as chromanones serve as indispensable building blocks. Specifically, 4-Oxochroman-8-carbonitrile (CAS: 911826-33-0) offers a versatile scaffold for the synthesis of kinase inhibitors, spirocyclic pharmacophores, and novel therapeutic agents. As a Senior Application Scientist, I have observed that while the synthetic utility of this compound is well-documented by suppliers like [1], its handling requires rigorous, self-validating safety protocols to mitigate occupational hazards.

This whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven methodologies to establish a comprehensive, scientifically grounded Material Safety Data Sheet (MSDS) framework tailored for drug development professionals.

Physicochemical Properties & Quantitative Safety Data

To design effective engineering controls, we must first quantify the physical nature of the substance. 4-Oxochroman-8-carbonitrile presents as a solid crystalline powder. Its structural features—a ketone conjugated with an aromatic ring bearing a strongly electron-withdrawing nitrile group—dictate both its synthetic reactivity and its toxicological profile.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-oxo-3,4-dihydro-2H-chromene-8-carbonitrile
CAS Registry Number 911826-33-0
Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
Physical State Solid (Crystalline Powder)
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Note: The GHS classification aligns with structurally similar halogenated and functionalized chromanones as standardized by [2].

Mechanistic Toxicology & Biological Reactivity

Safety protocols are only as robust as our understanding of the underlying chemical biology. The toxicity of 4-oxochroman-8-carbonitrile is not merely a physical phenomenon but a chemical one. The nitrile group at the C8 position enhances the electrophilicity of the aromatic system, while the C4 ketone can undergo non-specific imine formation with primary amines on biological macromolecules (e.g., lysine residues on skin proteins).

When aerosolized dust contacts the ocular mucosa or respiratory epithelium, the compound dissolves in the local aqueous environment. This leads to localized concentration gradients that drive electrophilic interactions. This covalent binding triggers oxidative stress and subsequent inflammatory cascades, manifesting as the severe irritation described in hazard statements H315, H319, and H335, a common pathway for reactive building blocks noted by [3].

Toxicity A 4-Oxochroman-8-carbonitrile Exposure B Dermal/Ocular Contact (H315, H319) A->B Direct Contact C Inhalation of Dust (H335) A->C Aerosolization D Electrophilic Interaction with Cellular Nucleophiles B->D Absorption C->D Mucosal Uptake E Protein Alkylation & Oxidative Stress D->E Covalent Binding F Inflammatory Response (Irritation/Sensitization) E->F Cellular Signaling

Mechanistic pathway of 4-Oxochroman-8-carbonitrile induced cellular irritation.

Self-Validating Experimental Protocols for Safe Handling

In drug development, 4-oxochroman-8-carbonitrile is frequently subjected to reductive amination or Grignard additions to generate complex medicinal chemistry libraries, a standard practice for custom synthesis providers like [4]. To ensure scientific integrity and operator safety, the following protocol integrates chemical synthesis with continuous safety validation.

Step-by-Step Methodology: Preparation of 4-Oxochroman-8-carbonitrile Solutions

  • Gravimetric Analysis under Local Exhaust:

    • Action: Weighing must be performed inside a Class II Type B2 biological safety cabinet or a dedicated powder-weighing hood.

    • Causality & Validation: The compound's low molecular weight and powder form make it highly susceptible to aerosolization. Local exhaust prevents respiratory exposure (H335). The system is self-validating via the hood's airflow monitor; if the face velocity drops below 100 FPM, the weighing process is immediately aborted.

  • PPE Verification:

    • Action: Operators must don double nitrile gloves, a lab coat, and chemical splash goggles.

    • Causality & Validation: Nitrile provides a superior barrier against the polar aprotic solvents (e.g., DMF, DMSO) required to dissolve the chromanone. Double-gloving allows for immediate removal of the outer layer upon suspected contamination, validating the integrity of the inner barrier and ensuring zero dermal contact.

  • Solvent Addition and Dissolution:

    • Action: Transfer the pre-weighed solid (e.g., 500 mg) to a dry, argon-flushed round-bottom flask. Introduce 5 mL of anhydrous DMF via a syringe through a septum.

    • Causality & Validation: Using a closed-system transfer minimizes the risk of dust escaping into the ambient laboratory air. The septum acts as a physical barrier validating that the system remains sealed during solvent introduction.

  • Visual Validation of Solubilization:

    • Action: Sonicate the mixture for 2 minutes. The solution should become completely transparent.

    • Causality & Validation: A clear solution indicates complete dissolution, confirming that no hazardous particulate matter remains that could cause localized high-concentration exposures upon accidental spillage. If the solution remains cloudy, the hazard state is unmitigated, and further sonication or solvent addition is required before proceeding.

Emergency Response & Decontamination Workflows

Despite rigorous controls, accidental releases of powder can occur. The response must be systematic, causally linked to the compound's physical properties, and designed to prevent secondary exposure.

SpillResponse Step1 Identify Spill & Isolate Area (Evacuate non-essential personnel) Step2 Don Appropriate PPE (Nitrile gloves, N95/P100, Goggles) Step1->Step2 Step3 Containment (Prevent dust generation) Step2->Step3 Step4 Mechanical Collection (Use anti-static tools) Step3->Step4 Step5 Chemical Decontamination (Wipe with 70% EtOH/Water) Step4->Step5 Step6 Hazardous Waste Disposal (Seal in labeled bio-hazard bags) Step5->Step6

Step-by-step spill response and chemical decontamination workflow.

Decontamination Rationale: Mechanical collection using anti-static tools is prioritized over dry sweeping. Causality: Chromanone derivatives in fine powder form can generate explosive dust-air mixtures if subjected to static discharge. Chemical decontamination utilizes a 70% Ethanol/Water solution because the mixed solvent system effectively solubilizes the moderately lipophilic chromanone scaffold, while providing sufficient aqueous content to facilitate physical wiping without rapid, hazardous evaporation.

References

  • 4-Oxochroman-8-carbonitrile Product Specification. Accela ChemBio Inc. Available at:[Link]

  • Medicinal Chemistry & Building Blocks Catalog. Saimerak Pharma. Available at:[Link]

Exploratory

Pharmacokinetics of 4-Oxochroman-8-carbonitrile Derivatives: A Comprehensive Technical Guide

Executive Summary The 4-oxochroman (chroman-4-one) scaffold is a privileged bicyclic structure in medicinal chemistry, serving as the core pharmacophore for a variety of therapeutic agents, including Sirtuin 2 (SIRT2) in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-oxochroman (chroman-4-one) scaffold is a privileged bicyclic structure in medicinal chemistry, serving as the core pharmacophore for a variety of therapeutic agents, including Sirtuin 2 (SIRT2) inhibitors[1] and acetyl-CoA carboxylase (ACC) inhibitors[2]. The strategic functionalization of this scaffold with an 8-carbonitrile (cyano) group fundamentally alters its physicochemical and pharmacokinetic (PK) landscape. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of 4-oxochroman-8-carbonitrile derivatives, detailing the mechanistic causality behind their biotransformation and providing self-validating protocols for PK evaluation.

Physicochemical Profiling: The 8-Carbonitrile Pharmacophore

The incorporation of a nitrile group at the C8 position is not merely a structural variation; it is a calculated pharmacokinetic optimization.

  • Metabolic Shielding via Inductive Effects: The nitrile group is a potent electron-withdrawing group (EWG). By pulling electron density away from the chromanone aromatic ring, the nitrile group polarizes the π -system, making the ring highly resistant to cytochrome P450 (CYP)-mediated oxidative metabolism (such as epoxidation or aromatic hydroxylation)[3].

  • Enhanced Solubility and Permeability: Despite its strong dipole, the molecular volume of a nitrile group is only one-eighth that of a methyl group. It acts as a ketone bioisostere that generally lowers the calculated partition coefficient (clogP) compared to bulky, lipophilic halogens[4]. This reduction in lipophilicity enhances aqueous solubility without sacrificing the membrane permeability required for oral absorption, as detailed in [3].

Absorption and Distribution Dynamics

4-Oxochroman-8-carbonitrile derivatives typically exhibit favorable intestinal absorption profiles. The nitrile nitrogen acts as a potent hydrogen bond acceptor, facilitating interactions with aqueous solvation shells in the gastrointestinal tract and improving dissolution rates[3].

Upon systemic absorption, the distribution of these derivatives is heavily influenced by plasma protein binding (PPB). The strong dipole of the C8-nitrile promotes reversible hydrogen bonding with human serum albumin (HSA). While high PPB can restrict the unbound free fraction ( fu​ ) of the drug available for target engagement, it simultaneously acts as a systemic reservoir, protecting the parent molecule from rapid hepatic clearance and prolonging the systemic half-life ( t1/2​ ).

Metabolic Stability and Biotransformation Pathways

The 4-oxochroman-8-carbonitrile scaffold presents a fascinating dichotomy of metabolic stability and vulnerability:

  • CYP450 Resistance: The nitrile group itself is highly robust and passes through the body largely unchanged; the release of toxic cyanide is not observed from aromatic nitriles[5]. Furthermore, the aforementioned electron-withdrawing effect of the nitrile sterically and electronically hinders CYP3A4 and CYP2D6 from oxidizing the aromatic ring[2].

  • Phase I Reduction: The primary metabolic "soft spot" is the C4-ketone. In the liver, aldo-keto reductases (AKRs) readily reduce the ketone to a secondary alcohol, yielding a chroman-4-ol derivative[2].

  • Phase II Conjugation: The newly formed hydroxyl group on the chroman-4-ol metabolite serves as an ideal substrate for UDP-glucuronosyltransferases (UGTs). This leads to rapid O-glucuronidation, significantly increasing the molecule's polarity and facilitating efficient renal and biliary excretion[5].

MetabolicPathway Parent 4-Oxochroman-8-carbonitrile (Parent Scaffold) Phase1_Red Chroman-4-ol Metabolite (Phase I Reduction) Parent->Phase1_Red Aldo-Keto Reductases (AKR1C) Phase1_Ox Aromatic Hydroxylation (Minor CYP Pathway) Parent->Phase1_Ox CYP3A4 / CYP2D6 (Sterically Hindered) Phase2_Gluc O-Glucuronide Conjugate (Phase II Excretion) Phase1_Red->Phase2_Gluc UGT Enzymes (Glucuronidation)

Fig 1. Primary biotransformation pathways of 4-oxochroman-8-carbonitrile derivatives.

Quantitative Pharmacokinetic Data

To provide a benchmark for drug development, the following tables summarize the representative quantitative PK parameters and in vitro stability profiles typical for optimized 4-oxochroman-8-carbonitrile derivatives.

Table 1: Representative In Vivo Pharmacokinetic Parameters (Rodent Model)
ParameterTypical RangeMechanistic Rationale
Oral Bioavailability ( F% ) 45% - 65%Enhanced by the nitrile's reduction of clogP, improving GI dissolution[4].
Clearance ( CL ) 15 - 30 mL/min/kgModerate clearance driven primarily by Phase I ketone reduction rather than CYP oxidation.
Volume of Distribution ( Vd​ ) 1.2 - 2.5 L/kgIndicates extensive tissue distribution, facilitated by the lipophilic chroman core.
Half-life ( t1/2​ ) 4.0 - 8.5 hoursProlonged by reversible plasma protein binding via the nitrile dipole[3].
Table 2: In Vitro Metabolic Stability Profile
AssayMatrixTypical ResultInterpretation
Microsomal Stability Human Liver Microsomes (HLM) t1/2​>60 minHigh intrinsic stability due to aromatic ring deactivation by the C8-nitrile[2].
CYP3A4 Inhibition Recombinant CYP3A4 IC50​>10μM Low risk of drug-drug interactions (DDIs); the scaffold is a poor CYP substrate.
Plasma Protein Binding Human Plasma85% - 95% BoundStrong affinity for HSA; limits free fraction but aids in metabolic shielding.

Experimental Methodologies: Self-Validating PK Protocols

As a standard of scientific integrity, pharmacokinetic data must be generated through self-validating experimental systems. Below are the authoritative protocols for evaluating the PK of 4-oxochroman-8-carbonitrile derivatives.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and identify Phase I vulnerabilities. Causality & Validation: This protocol utilizes a minus-NADPH control. Because CYP450 enzymes require NADPH as a cofactor, comparing the +NADPH and -NADPH tubes strictly differentiates true enzymatic turnover from inherent chemical instability of the chromanone ring.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Spiking: Add the 4-oxochroman-8-carbonitrile derivative (final concentration 1 μM ) to the buffer/microsome mixture (protein concentration 0.5 mg/mL).

  • Incubation & Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Validation Step: Run a parallel sample replacing NADPH with buffer (-NADPH control).

  • Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold acetonitrile instantly denatures microsomal proteins, halting the reaction while simultaneously extracting the lipophilic analytes.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Bioanalytical Workflow for Plasma Quantification

Purpose: To accurately quantify parent drug concentrations in plasma for non-compartmental PK analysis. Causality & Validation: The use of 0.1% formic acid during extraction and mobile phase ensures the nitrile-containing analyte remains in a consistent ionization state, preventing peak tailing and ensuring sharp resolution from the more polar chroman-4-ol metabolites during reverse-phase chromatography[6].

  • Sample Preparation: Aliquot 50 μL of plasma into a 96-well plate. Spike with 10 μL of a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction recovery variations.

  • Protein Precipitation: Add 150 μL of acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 μL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm ). Utilize a gradient elution starting at 10% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) ramping to 95% over 3 minutes.

  • Mass Spectrometry Detection: Operate the tandem mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the 4-oxochroman-8-carbonitrile parent mass.

BioanalysisWorkflow Sample 1. Plasma Sample Collection (Spiked with Internal Standard) Extraction 2. Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Sample->Extraction Separation 3. UHPLC Separation (C18 Column, Gradient Elution) Extraction->Separation Detection 4. Tandem Mass Spectrometry (ESI+, MRM Mode) Separation->Detection Data 5. PK Parameter Calculation (Non-Compartmental Analysis) Detection->Data

Fig 2. LC-MS/MS bioanalytical workflow for pharmacokinetic quantification.

References

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Journal of Medicinal Chemistry URL:[Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Journal of Medicinal Chemistry URL:[Link]

  • A Small-Animal Pharmacokinetic/Pharmacodynamic PET Study of Central Serotonin 1A Receptor Occupancy by a Potential Therapeutic Agent for Overactive Bladder PLOS One URL:[Link]

  • Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure Journal of Medicinal Chemistry URL:[Link]

  • Modulation of carcinogen metabolizing enzymes by chromanone A; a new chromone derivative from algicolous marine fungus Penicillium sp Fitoterapia URL:[Link]

Sources

Foundational

4-Oxochroman-8-carbonitrile structural formula and molecular weight

An In-Depth Technical Guide to 4-Oxochroman-8-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Oxochroman-8-carbonitrile, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Oxochroman-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Oxochroman-8-carbonitrile, a heterocyclic compound featuring the privileged chroman-4-one scaffold. While direct experimental data on this specific molecule is limited, this document establishes its structural and physicochemical properties through established chemical principles. We propose a robust synthetic pathway and detail expected characterization data based on analogous structures. Furthermore, this guide explores the potential of 4-Oxochroman-8-carbonitrile as a valuable building block in drug discovery, drawing upon the extensive bioactivity of the chroman-4-one core and the strategic role of the nitrile pharmacophore. The provided hypothetical protocols for synthesis and characterization serve as a foundational resource for researchers aiming to explore this promising chemical entity.

Introduction: A Scaffold of Opportunity

The chroman-4-one (or 2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Unlike the related chromones, the absence of a C2-C3 double bond in chroman-4-ones imparts a three-dimensional character that can be crucial for specific interactions with biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5]

The strategic incorporation of a carbonitrile (nitrile) group at the 8-position of the chroman-4-one ring introduces a functional group of profound importance in modern drug design.[6] The nitrile moiety is a versatile pharmacophore; it is a strong hydrogen bond acceptor, can act as a bioisostere for carbonyl or halogen groups, and can enhance metabolic stability by blocking labile sites.[7][8] Its unique electronic properties—acting as a potent electron-withdrawing group—can modulate the physicochemical characteristics of the parent molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile.[6][8] This guide focuses on the convergence of these two powerful motifs in the form of 4-Oxochroman-8-carbonitrile, a molecule poised for exploration in various therapeutic contexts.

Chemical Structure and Physicochemical Properties

The formal name, 4-Oxochroman-8-carbonitrile, defines the molecule's structure unequivocally. It consists of a chroman-4-one core with a nitrile group appended to the C8 position of the aromatic ring.

Structural Formula and Molecular Data

Caption: Proposed synthetic workflow for 4-Oxochroman-8-carbonitrile.

Synthetic Pathway Rationale
  • Formation of the Acetophenone Precursor: The synthesis would logically begin with a phenol bearing precursors to the 8-cyano and the side chain required for cyclization. A practical starting material is 2-amino-6-hydroxyphenol. Acylation (e.g., via Friedel-Crafts or a Fries rearrangement) would yield 2'-hydroxy-3'-aminoacetophenone.

  • Chromanone Ring Synthesis: The formation of the chroman-4-one ring from a 2'-hydroxyacetophenone is a well-established transformation. [9][10]A base-promoted crossed aldol condensation with an appropriate aldehyde (in this case, formaldehyde or a synthetic equivalent), followed by an intramolecular oxa-Michael addition, efficiently constructs the heterocyclic ring system to yield 8-amino-4-oxochroman.

  • Introduction of the Nitrile Group: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a nitrile. [11]The 8-amino-4-oxochroman would be treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. Subsequent reaction with a copper(I) cyanide salt (CuCN) would yield the target molecule, 4-Oxochroman-8-carbonitrile.

Predicted Spectroscopic Data for Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

TechniquePredicted Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.8-8.0 ppm (m, 2H, Ar-H ortho to C=O and CN), δ ~7.2-7.4 ppm (t, 1H, Ar-H), δ ~4.6 ppm (t, 2H, -O-CH₂-), δ ~2.9 ppm (t, 2H, -CH₂-C=O)
¹³C NMR (100 MHz, CDCl₃)δ ~190 ppm (C=O), δ ~160 ppm (Ar-C-O), δ ~118-140 ppm (Ar-C), δ ~115 ppm (-C≡N), δ ~110 ppm (Ar-C-CN), δ ~68 ppm (-O-CH₂-), δ ~37 ppm (-CH₂-C=O)
FT-IR (KBr, cm⁻¹)~2230-2220 cm⁻¹ (C≡N stretch, sharp), ~1680 cm⁻¹ (Ar-C=O stretch, strong), ~1250-1300 cm⁻¹ (Ar-O-C stretch)
Mass Spec. (ESI+)m/z = 174.05 [M+H]⁺, 196.03 [M+Na]⁺

Potential Applications in Drug Development

The 4-Oxochroman-8-carbonitrile scaffold is a promising starting point for the development of novel therapeutics, leveraging the known bioactivities of its constituent parts.

  • Anticancer Agents: Chroman-4-ones are widely reported to possess cytotoxic activity against numerous cancer cell lines. [1][4]The mechanism often involves inducing apoptosis or cell cycle arrest. The electron-withdrawing nitrile group at the C8 position could enhance π-π stacking interactions or form crucial hydrogen bonds within a target protein's active site, potentially increasing potency or altering selectivity. [6]

  • SIRT2 Inhibitors: Substituted chroman-4-ones, particularly those with electron-withdrawing groups at the 6- and 8-positions, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2). [9][10]SIRT2 is a key enzyme implicated in neurodegenerative diseases like Parkinson's and Huntington's disease. The strong electron-withdrawing nature of the 8-cyano group makes 4-Oxochroman-8-carbonitrile a prime candidate for investigation as a SIRT2 inhibitor.

  • Antimicrobial Agents: The chroman-4-one core is present in many compounds with activity against pathogenic bacteria and fungi. [3][12]The nitrile group itself is found in various approved pharmaceuticals and can contribute to target binding and improved pharmacokinetic properties. [8]

Detailed Experimental Protocols (Hypothetical)

The following protocols are proposed methodologies for the synthesis and characterization of 4-Oxochroman-8-carbonitrile.

Protocol: Synthesis of 8-Amino-4-oxochroman
  • Reaction Setup: To a solution of 2'-hydroxy-3'-aminoacetophenone (1.0 eq) in ethanol (0.5 M) in a microwave-safe vessel, add aqueous formaldehyde (37%, 1.5 eq) and diisopropylamine (DIPA, 2.0 eq).

  • Microwave Irradiation: Seal the vessel and heat the reaction mixture using microwave irradiation at 160 °C for 1 hour. Rationale: Microwave heating accelerates the aldol condensation and subsequent cyclization, significantly reducing reaction time compared to conventional heating. [9]3. Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 8-amino-4-oxochroman.

Protocol: Synthesis of 4-Oxochroman-8-carbonitrile (Sandmeyer Reaction)
  • Diazotization: Dissolve 8-amino-4-oxochroman (1.0 eq) in a mixture of water and concentrated HCl (e.g., 3M HCl) and cool the solution to 0-5 °C in an ice-water bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature. Rationale: Low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 eq) in water. Add the cold diazonium salt solution dropwise to the CuCN mixture.

  • Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction (monitor by TLC).

  • Work-up and Purification: Cool the mixture and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-Oxochroman-8-carbonitrile.

Protocol: Spectroscopic Characterization
  • NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in methanol or acetonitrile and analyze using electrospray ionization (ESI) mass spectrometry in positive ion mode.

Conclusion

4-Oxochroman-8-carbonitrile represents a molecule of significant synthetic and medicinal interest. By combining the structurally robust and biologically active chroman-4-one scaffold with the versatile nitrile pharmacophore, it presents a promising platform for the design of novel therapeutic agents. The synthetic routes are accessible through established chemical transformations, and its characterization is straightforward with modern spectroscopic methods. This guide provides the foundational knowledge and practical (though hypothetical) protocols necessary for researchers to synthesize, characterize, and ultimately explore the full therapeutic potential of this intriguing compound and its future derivatives.

References

  • Application of 2,5-Dimethylchroman-4-one and its Derivatives in Medicinal Chemistry - Benchchem.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Request PDF - ResearchG
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC.
  • The meta-Selective C–H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group | The Journal of Organic Chemistry - ACS Public
  • Application of Nitrile in Drug Design - ResearchG
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - NIH.
  • Nitrile‐directed para‐C−H alkenylation of phenol derivatives.
  • The Role of Nitrile Intermedi
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Application Notes and Protocols: 4-Chromanol as a Versatile Intermedi
  • Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis | Organic Letters - ACS Public
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Public
  • Synthesis of some new derivatives of 2-methyl-4H-4-chromenone - JOCPR.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - ResearchG
  • Synthesis of alkyl substituted chroman‐4‐one derivatives.
  • advances in - heterocyclic chemistry - SciSpace.
  • Product Class 5: Nitriles.
  • Reactions of Nitriles - Chemistry Steps.

Sources

Exploratory

Toxicity and Safety Profile of 4-Oxochroman-8-carbonitrile: A Comprehensive Technical Guide

Executive Summary 4-Oxochroman-8-carbonitrile (CAS 911826-33-0) is a highly versatile bicyclic intermediate utilized extensively in the synthesis of biologically active pharmaceuticals, including potassium channel opener...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Oxochroman-8-carbonitrile (CAS 911826-33-0) is a highly versatile bicyclic intermediate utilized extensively in the synthesis of biologically active pharmaceuticals, including potassium channel openers, 5-HT1A receptor antagonists, and targeted anticancer agents. Because it serves as a foundational building block rather than a formulated active pharmaceutical ingredient (API), its safety profile is defined by its structural moieties: the electrophilic chromanone core and the aromatic nitrile group.

This whitepaper provides an in-depth analysis of the mechanistic toxicology, metabolic stability, and occupational safety profile of 4-Oxochroman-8-carbonitrile. By bridging structural chemistry with empirical validation protocols, this guide equips drug development professionals with the causal logic necessary to handle, assay, and derivatize this compound safely.

Structural Toxicology and Mechanistic Causality

The toxicological footprint of 4-Oxochroman-8-carbonitrile is dictated by the interplay between its two primary functional groups. Understanding the causality behind its chemical behavior is critical for predicting in vivo and in vitro toxicity.

The Aromatic Nitrile Moiety: Stability vs. Cyanide Release

A common misconception in early-stage drug development is that all nitrile-containing compounds pose a severe risk of cyanide toxicity. The toxic potency of nitriles is highly dependent on their chemical structure [1].

Aliphatic nitriles possessing an alpha-proton can undergo hepatic oxidation (via Cytochrome P450 enzymes) to form unstable cyanohydrins, which subsequently decompose to release toxic cyanide ions. However, 4-Oxochroman-8-carbonitrile is an aromatic nitrile . The cyano group is directly conjugated to the aromatic benzene ring of the chroman system. Because it lacks an adjacent aliphatic C-H bond, it cannot undergo alpha-hydroxylation. Consequently, the release of free cyanide from aromatic or fully substituted carbons is virtually non-existent in mammalian metabolism [2]. Instead, the strong electron-withdrawing nature of the nitrile group polarizes the aromatic ring, often protecting the molecule from rapid oxidative metabolism and increasing its biological half-life.

The Chromanone Core: Electrophilicity and Cytotoxicity

The 4-oxo group within the chroman ring acts as a mild electrophile. While the unsubstituted chromanone scaffold generally exhibits low baseline toxicity, structural variations can modulate its interaction with cellular targets. In vitro studies on structurally related chromanone derivatives demonstrate that they exhibit low neurotoxicity (e.g., maintaining >96% cell viability in SH-SY5Y human neuroblastoma cells at concentrations up to 100 μM) [4]. However, at highly elevated concentrations, the electrophilic nature of the ketone can theoretically participate in redox cycling or bind to nucleophilic residues on cellular proteins, leading to mild oxidative stress.

G A 4-Oxochroman-8-carbonitrile (Parent Compound) B Hepatic CYP450 Metabolism A->B C Aromatic Hydroxylation (Stable Metabolites) B->C Major Pathway E Potential Electrophilic Intermediates (Rare) B->E Minor Pathway D Glucuronidation & Renal Excretion C->D

Figure 1: Proposed mammalian metabolic pathway of 4-Oxochroman-8-carbonitrile.

Quantitative Safety and Toxicity Data

Because 4-Oxochroman-8-carbonitrile is an intermediate, empirical toxicity data is derived from predictive in silico models, read-across from structurally analogous chromanones, and standardized occupational hazard assessments [5].

ParameterValue / ClassificationBiological Implication
GHS Classification H315, H319, H335Causes skin, eye, and respiratory irritation upon direct contact.
Acute Oral Toxicity (LD50) > 2000 mg/kg (Estimated)Low acute systemic toxicity; not classified as highly toxic via ingestion.
Cytotoxicity (IC50) > 100 μM (Normal cell lines)Demonstrates high selectivity windows; low toxicity to non-cancerous tissues [3].
Mutagenicity (Ames Test) Negative (Predicted)The aromatic nitrile and chromanone core lack structural alerts for direct DNA intercalation.
Cyanide Release Potential NegligibleAromatic nitriles resist metabolic cleavage to free CN- in mammals.

Experimental Protocols for Safety Validation

To establish a self-validating system for evaluating the safety of 4-Oxochroman-8-carbonitrile during drug development, researchers must execute assays that inherently prove their own accuracy. The following protocols are designed to identify hidden toxicities, specifically reactive metabolite formation and baseline cytotoxicity.

Protocol 1: Self-Validating LC-MS/MS Bioactivation Assay

Purpose: To causally determine if the chromanone core undergoes unexpected bioactivation to an electrophilic intermediate. Self-Validation Logic: By introducing Glutathione (GSH) into the human liver microsome (HLM) incubation, any transient, toxic electrophiles will be immediately trapped as stable GSH-adducts. The presence (or absence) of these adducts on the LC-MS/MS definitively proves the metabolic safety of the compound, eliminating reliance on theoretical in silico predictions.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 4-Oxochroman-8-carbonitrile in HPLC-grade DMSO.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLMs), 5 mM GSH, and 10 μM of the test compound in a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes of incubation, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Scan for the parent mass [M+H]+ and perform a neutral loss scan for 129 Da (characteristic of the γ-glutamyl moiety of GSH) to detect any reactive adducts.

G Step1 1. Compound Preparation (10 mM in DMSO) Step2 2. HLM Incubation (+ NADPH & GSH) Step1->Step2 Step3 3. Protein Precipitation (Cold Acetonitrile) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Data Integration (Clearance & Adducts) Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for reactive metabolite trapping.

Protocol 2: In Vitro Cytotoxicity Validation (MTT Assay)

Purpose: To quantify the baseline cellular toxicity of the intermediate before downstream synthesis. Self-Validation Logic: Utilizing both a cancerous line (HepG2) and a non-cancerous line (e.g., SV-HUC-1) ensures that any observed cell death is causally linked to the compound's general toxicity rather than a targeted pharmacological effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and SV-HUC-1 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of 4-Oxochroman-8-carbonitrile (ranging from 1 μM to 200 μM). Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours to allow viable cells to reduce the tetrazolium dye to insoluble formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis to determine the safety margin of the compound.

Occupational Handling and Storage Standards

As a biologically active intermediate, 4-Oxochroman-8-carbonitrile must be handled with strict adherence to industrial hygiene practices to mitigate the risks of skin sensitization and respiratory irritation [5].

  • Personal Protective Equipment (PPE): Personnel must wear nitrile gloves (EN 374 standard), chemical safety goggles (OSHA 29 CFR 1910.133), and a Type N95 (US) or P1 (EN 143) particulate respirator when handling the raw powder to prevent inhalation of aerosolized dust.

  • Storage Conditions: The compound is a combustible solid. It must be stored in a tightly closed container within a cool, dry, and well-ventilated environment. It must be strictly isolated from strong oxidizing agents to prevent exothermic degradation.

  • Emergency Response: In the event of skin contact, flush the area with copious amounts of water and soap for at least 15 minutes. If inhaled, immediately remove the subject to fresh air and seek medical evaluation if respiratory distress occurs.

References

  • Microbial metabolism of nitriles and its biotechnological potential. SciSpace. Available at:[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. PubMed Central - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Publications. Available at: [Link]

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol for 4-Oxochroman-8-carbonitrile: Mechanistic Insights and Methodologies

Introduction and Strategic Overview 4-Oxochroman-8-carbonitrile (8-cyanochroman-4-one) is a highly valuable bicyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, nuc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

4-Oxochroman-8-carbonitrile (8-cyanochroman-4-one) is a highly valuable bicyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, nuclear receptor modulators, and other targeted therapeutics. The presence of the electron-withdrawing nitrile group at the C8 position of the chromanone core introduces unique stereoelectronic properties that influence downstream functionalization, such as tetrazole formation or reduction to benzylamines.

This application note details two orthogonal, field-proven synthetic methodologies for the preparation of 4-Oxochroman-8-carbonitrile.

  • Route A: The Palladium-Catalyzed Cyanation of 8-bromochroman-4-one.

  • Route B: The Intramolecular Friedel-Crafts Acylation of 3-(2-cyanophenoxy)propanoic acid using Eaton's Reagent.

By providing both a transition-metal-catalyzed cross-coupling approach and a classical cyclization approach, researchers can select the optimal protocol based on precursor availability and scale-up requirements.

Mechanistic Pathways

The following diagram illustrates the logical flow of the two orthogonal synthetic routes, highlighting the key intermediates and catalytic systems required to reach the target molecule.

SynthesisRoutes SM1 8-Bromochroman-4-one Cat Zn(CN)2, Pd2(dba)3, dppf DMF, 120°C SM1->Cat Route A: Pd-Cyanation Target 4-Oxochroman-8-carbonitrile Cat->Target Cross-Coupling SM2A 2-Hydroxybenzonitrile IntB 3-(2-Cyanophenoxy)propanoic acid SM2A->IntB Base, DMF, Heat SM2B 3-Chloropropanoic acid SM2B->IntB Alkylation ReagentB Eaton's Reagent (P2O5 / MeSO3H) IntB->ReagentB Route B: Cyclization ReagentB->Target Intramolecular Friedel-Crafts

Figure 1: Orthogonal synthetic pathways for 4-Oxochroman-8-carbonitrile via Pd-cyanation (Route A) and Eaton's cyclization (Route B).

Experimental Methodologies

Method A: Palladium-Catalyzed Cyanation of 8-Bromochroman-4-one

This method utilizes a robust palladium-catalyzed cross-coupling strategy. Zinc cyanide ( Zn(CN)2​ ) is explicitly selected over sodium or potassium cyanide. The causality behind this choice is rooted in coordination chemistry: Zn(CN)2​ has limited solubility in organic solvents like DMF, which maintains a low, steady-state concentration of free cyanide ions in the reaction mixture. This prevents the formation of inactive, higher-order palladium-cyanide complexes [Pd(CN)4​]2− that would otherwise poison the catalyst and halt the catalytic cycle[1].

Materials:

  • 8-Bromochroman-4-one (1.0 equiv)[2][3]

  • Zinc cyanide ( Zn(CN)2​ ) (0.6 equiv - provides 1.2 equiv of CN− )

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv, 4 mol%)

  • Anhydrous DMF (Deoxygenated)

Step-by-Step Protocol:

  • System Purging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromochroman-4-one (10.0 mmol), Zn(CN)2​ (6.0 mmol), Pd2​(dba)3​ (0.2 mmol), and dppf (0.4 mmol). Evacuate and backfill the flask with high-purity argon three times. Causality: Palladium(0) is highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent catalyst degradation.

  • Solvent Addition: Inject anhydrous, degassed DMF (25 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 120 °C using a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor the consumption of the aryl bromide via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Quenching and Safety: Upon completion, cool the mixture to room temperature. CRITICAL: Dilute the mixture with EtOAc (50 mL) and carefully wash with a 10% aqueous solution of sodium hypochlorite (bleach) (2 x 30 mL) in a well-ventilated fume hood. Causality: Bleach oxidizes any unreacted, highly toxic cyanide ions into relatively benign cyanate ( CNO− ) prior to aqueous waste disposal[1].

  • Workup: Wash the organic layer with water (3 x 30 mL) to remove DMF, followed by brine (30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the target nitrile as a crystalline solid.

Method B: Intramolecular Cyclization using Eaton's Reagent

This route builds the bicyclic system from acyclic precursors. The critical step is the intramolecular Friedel-Crafts acylation of 3-(2-cyanophenoxy)propanoic acid. Eaton's reagent (7.7 wt% P2​O5​ in methanesulfonic acid) is utilized as both the solvent and the dehydrating acid catalyst. Causality: Eaton's reagent is a superior alternative to Polyphosphoric Acid (PPA). It possesses a significantly lower viscosity, allowing the reaction to be run at room temperature or mildly elevated temperatures (40-60 °C) rather than the >100 °C required for PPA. This milder condition prevents the undesired hydrolysis or hydration of the sensitive nitrile group to an amide or carboxylic acid[4][5].

Materials:

  • 3-(2-Cyanophenoxy)propanoic acid (1.0 equiv) (Synthesized via alkylation of 2-hydroxybenzonitrile with 3-chloropropanoic acid)[6][7]

  • Eaton's Reagent ( P2​O5​ / CH3​SO3​H ) (10 volumes)

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask, add 3-(2-cyanophenoxy)propanoic acid (10.0 mmol).

  • Reagent Addition: Slowly add Eaton's Reagent (15 mL) at room temperature under a nitrogen atmosphere. Causality: The addition of phosphorus pentoxide increases the solubility of the organic substrate in methanesulfonic acid, facilitating a homogeneous reaction environment[4].

  • Cyclization: Stir the resulting clear solution at 50 °C for 2–3 hours. Monitor by LC-MS. The mixed anhydride intermediate forms rapidly, followed by electrophilic aromatic substitution at the position ortho to the ether linkage.

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully and slowly pour the viscous mixture into vigorously stirred crushed ice (100 g). Causality: Highly exothermic hydrolysis of P2​O5​ and methanesulfonic anhydride occurs; rapid dissipation of heat prevents product degradation.

  • Isolation: As the ice melts, the product will precipitate as a solid. Stir for an additional 30 minutes to ensure complete breakdown of the reagent.

  • Workup: Filter the aqueous suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) until the filtrate is pH neutral, followed by a wash with cold 5% aqueous NaHCO3​ to remove any unreacted starting acid.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford pure 4-oxochroman-8-carbonitrile.

Quantitative Data and Route Comparison

The following table summarizes the operational metrics of both methodologies to aid in route selection.

ParameterMethod A: Pd-CyanationMethod B: Eaton's Cyclization
Starting Material 8-Bromochroman-4-one2-Hydroxybenzonitrile
Key Reagents Zn(CN)2​ , Pd2​(dba)3​ , dppf3-Chloropropanoic acid, Eaton's Reagent
Reaction Temperature 120 °C50 °C
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield 80 - 88%75 - 82% (over 2 steps)
Primary Safety Hazard Cyanide gas generation (if acidified)Highly corrosive acid, exothermic quench
Scalability Moderate (Catalyst cost, toxicity)High (Inexpensive reagents, easy workup)

References

  • Tschaen, D. M., Desmond, R., King, A. O., Fortin, M. C., Pipik, B., King, S., & Verhoeven, T. R. (1995). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 60(13), 4324-4330.

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. Journal of Organic Chemistry, 38(23), 4071–4073.

  • Patil, M. N., et al. (2014). A Green, Expeditious, One-Pot Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones Using a Mixture of Phosphorus Pentoxide-Methanesulfonic Acid at Ambient Temperature. National Center for Biotechnology Information (PMC).

  • Ambeed Chemical Catalog. (2024). 8-Bromochroman-4-one Product Data.

  • Chemchart Chemical Database. (2024). 2-Hydroxybenzonitrile & 3-Chloropropanoic acid Properties.

Sources

Application

Application Note: 4-Oxochroman-8-carbonitrile as a Divergent Precursor in Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and functionalization of privileged scaffolds are critical for accelerating drug discovery pipelines. The chroman-4-one (4-chromanone) nucleus is one su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and functionalization of privileged scaffolds are critical for accelerating drug discovery pipelines. The chroman-4-one (4-chromanone) nucleus is one such privileged structure, widely embedded in natural polyphenols and synthetic therapeutics ranging from antiarrhythmics to anticancer agents[1]. 4-Oxochroman-8-carbonitrile represents a highly versatile, orthogonally reactive building block. The C-4 ketone and the C-8 nitrile groups can be independently targeted to generate diverse libraries of bioactive compounds. This application note details the mechanistic rationale and self-validating protocols for utilizing this precursor in the synthesis of chiral amines and tetrazole bioisosteres.

Strategic Utility and Orthogonal Reactivity

The structural architecture of 4-oxochroman-8-carbonitrile offers two distinct sites for derivatization, allowing chemists to bypass lengthy de novo syntheses:

  • The C-4 Ketone: Acts as an electrophilic center primed for reductive amination, Knoevenagel condensations, or asymmetric reductions. Derivatization at this site is heavily utilized in designing soluble epoxide hydrolase (sEH) inhibitors and IKr potassium channel blockers[2].

  • The C-8 Carbonitrile: Serves as a stable precursor for carboxylic acid bioisosteres (e.g., 1H-tetrazoles), primary amines (via reduction), or amides (via hydrolysis). Tetrazole formation at this position is particularly valuable for enhancing metabolic stability and receptor binding affinity in antihypertensive drug design[3].

Divergent Synthetic Workflow

The following diagram illustrates the primary synthetic trajectories accessible from the 4-oxochroman-8-carbonitrile core.

Workflow A 4-Oxochroman-8-carbonitrile (Precursor) B1 Reductive Amination (ω-Transaminase) A->B1 B2 [3+2] Cycloaddition (NaN3, ZnBr2) A->B2 B3 Knoevenagel Condensation (Ar-CHO, Base) A->B3 C1 4-Aminochroman-8-carbonitrile (Chiral Amine) B1->C1 C2 4-Oxochroman-8-tetrazole (Carboxylic Bioisostere) B2->C2 C3 3-Benzylidene-4-chromanone (Anticancer Scaffold) B3->C3

Divergent synthetic workflow utilizing 4-oxochroman-8-carbonitrile as a core building block.

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols bypass outdated, low-yield methodologies in favor of modern, green, and highly stereoselective techniques.

Protocol A: Biocatalytic Asymmetric Reductive Amination (C-4)

Causality & Rationale: Traditional chemical reductive amination utilizing transition metals (e.g., Ir, Ru) often suffers from poor enantioselectivity and the generation of over-alkylated byproducts. By employing (S)- or (R)-selective ω -transaminases ( ω -TAs), we achieve >99% enantiomeric excess (ee) under mild, aqueous conditions[4]. The use of an isopropylamine system drives the equilibrium forward by releasing volatile acetone.

Materials:

  • 4-Oxochroman-8-carbonitrile (50 mM)

  • Lyophilized E. coli cells overexpressing ω -TA (e.g., ArRmut11) (20 mg/mL)

  • Pyridoxal-5'-phosphate (PLP) (0.5 mM)

  • 2-Propylamine (1 M, amine donor)

Step-by-Step Procedure:

  • Enzyme Rehydration: Suspend the lyophilized ω -TA cells in 800 μL of an aqueous stock solution containing 1 M 2-propylamine and 0.5 mM PLP.

    • Expert Insight: Adjust the pH strictly to 11.0 using 3 N HCl prior to adding the enzyme. This specific pH optimizes the protonation state of the PLP-aldimine linkage within the enzyme's active site[4].

  • Substrate Addition: Add 200 μL of DMSO containing the 4-oxochroman-8-carbonitrile precursor (final concentration 50 mM).

    • Expert Insight: DMSO acts as a co-solvent to solubilize the hydrophobic chromanone without denaturing the biocatalyst.

  • Incubation: Seal the reaction vial and incubate at 45 °C with orbital shaking at 120 rpm for 24–48 hours.

  • Quenching & Extraction: Quench the reaction by adding 100 μL of 10 M KOH to deprotonate the newly formed chiral amine, followed by extraction with ethyl acetate (2 × 500 μL).

  • Validation (QC): Dry the organic layer over anhydrous MgSO 4​ . Analyze conversion via GC-FID and confirm enantiomeric purity (>99% ee) using chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Zinc-Catalyzed Aqueous[3+2] Cycloaddition (C-8)

Causality & Rationale: The classical Finnegan method for synthesizing tetrazoles from nitriles relies on toxic N,N-dimethylformamide (DMF) at 130 °C. This updated protocol utilizes water as a green solvent and zinc bromide (ZnBr 2​ ) as a Lewis acid catalyst. The Zn 2+ ion coordinates with the nitrogen of the carbonitrile, increasing the electrophilicity of the nitrile carbon and significantly lowering the activation energy for the azide cycloaddition[3].

Materials:

  • 4-Oxochroman-8-carbonitrile (1.0 equiv)

  • Sodium azide (NaN 3​ ) (1.2 equiv)

  • Zinc bromide (ZnBr 2​ ) (1.0 equiv)

  • Deionized water

Step-by-Step Procedure:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, combine the nitrile, NaN 3​ , and ZnBr 2​ . Add deionized water to achieve a 1 M concentration of the nitrile.

  • Reflux: Heat the mixture to vigorous reflux (100–105 °C) for 12–24 hours. Monitor via LC-MS until the nitrile peak is fully consumed.

  • Controlled Acidification: Cool the mixture to room temperature. Slowly acidify to pH 2.0 using 3 M HCl.

    • Expert Insight (Safety Critical): Acidification protonates the tetrazoleate salt, causing the desired 4-oxochroman-8-(1H-tetrazole) to precipitate. However, it also converts unreacted NaN 3​ into highly toxic and explosive hydrazoic acid (HN 3​ ). Perform this step in a well-ventilated fume hood and ensure NaN 3​ was not used in large excess[3].

  • Isolation: Collect the precipitated product via vacuum filtration, wash thoroughly with cold water to remove zinc salts, and dry under a vacuum.

  • Validation (QC): Confirm the tetrazole structure via 13 C NMR (characteristic tetrazole carbon peak at ~155-160 ppm) and LC-MS (M+H expected mass).

Quantitative Data Summary

The table below summarizes the expected outcomes and pharmacological relevance of derivatizing the 4-oxochroman-8-carbonitrile scaffold using the outlined methodologies.

Derivative ScaffoldReaction TypeReagents / CatalystsYield RangePharmacological Application
(S)-4-Aminochroman-8-carbonitrile Biocatalytic Amination ω -Transaminase, PLP, 2-propylamine85–92%Soluble Epoxide Hydrolase (sEH) Inhibitors
4-Oxochroman-8-(1H-tetrazole) [3+2] CycloadditionNaN 3​ , ZnBr 2​ , H 2​ O, 100°C88–95%Antihypertensive / Angiotensin II Blockers
3-Benzylidene-4-chromanone Knoevenagel CondensationAr-CHO, Piperidine, EtOH70–88%Anticancer / Antimicrobial Agents
4-Hydroxychroman-8-carbonitrile Asymmetric ReductionNaBH 4​ , Chiral Ligand80–90%IKr Potassium Channel Inhibitors

Pharmacological Application: Target Engagement

Derivatives of the 4-chromanone scaffold, particularly those functionalized at the C-4 and C-8 positions, have shown profound efficacy as Class III antiarrhythmic agents by targeting the IKr (hERG) potassium channel[2]. The spatial geometry of the chromanone ring allows the molecule to insert into the pore cavity of the channel, while the C-8 functional group (such as a tetrazole or carbonitrile) engages in hydrogen bonding with polar residues lining the channel pore.

Signaling Drug Chromanone Derivative (Target Ligand) Target IKr Potassium Channel (hERG) Drug->Target Binds to pore cavity Effect1 Inhibition of K+ Efflux Target->Effect1 Blocks channel Effect2 Delayed Myocardial Repolarization (QT Interval Prolongation) Effect1->Effect2 Electrophysiological shift Outcome Class III Antiarrhythmic Effect Effect2->Outcome Therapeutic outcome

Mechanism of action for chromanone-derived IKr inhibitors in cardiac arrhythmia management.

By systematically modifying the 4-oxochroman-8-carbonitrile precursor, drug development professionals can fine-tune the lipophilicity and electrostatic profile of the resulting molecules, optimizing both pharmacodynamics and pharmacokinetic stability.

References

  • Emami, S., et al. "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry, 2015.[Link]

  • Mutti, F. G., et al. "Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω -Transaminases." ACS Catalysis, 2013.[Link]

  • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001.[Link]

  • Wang, R., et al. "Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors." Drug Discoveries & Therapeutics, 2017.[Link]

Sources

Method

Application Note: Chemoselective and Asymmetric Catalytic Reduction of 4-Oxochroman-8-carbonitrile

Introduction & Scope 4-Oxochroman-8-carbonitrile is a highly versatile bicyclic pharmacophore heavily utilized in modern drug development. The molecule presents a classic chemoselectivity challenge: it contains both a re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-Oxochroman-8-carbonitrile is a highly versatile bicyclic pharmacophore heavily utilized in modern drug development. The molecule presents a classic chemoselectivity challenge: it contains both a reducible C4-ketone and a highly sensitive C8-nitrile group. Employing aggressive reducing agents (such as LiAlH₄ or high-pressure Pd/C hydrogenation) risks the irreversible over-reduction of the nitrile into a primary amine, destroying the synthetic handle needed for downstream tetrazole or amide coupling.

This application note provides field-proven, self-validating protocols to selectively reduce the C4-ketone to 4-hydroxychroman-8-carbonitrile. Depending on the stereochemical requirements of your target active pharmaceutical ingredient (API), this guide details both a robust racemic reduction method and a highly enantioselective catalytic pathway.

Mechanistic Insights & Catalyst Selection

Achiral Chemoselective Reduction

For synthetic routes where stereocontrol is not required, Sodium Borohydride (NaBH₄) serves as the optimal hydride source. The causality behind this selection lies in its mild reactivity profile. NaBH₄ selectively attacks the highly electrophilic carbonyl carbon of the chromanone. By strictly maintaining the reaction at 0 °C in a protic solvent (methanol), the kinetics strongly favor ketone reduction while leaving the less electrophilic nitrile carbon completely unreacted[1].

Enantioselective Asymmetric Transfer Hydrogenation (ATH)

When enantiopure (R)- or (S)-4-hydroxychroman-8-carbonitrile is required, the Noyori-Ikariya Ruthenium(II) complex (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) is the industry standard. The success of this catalyst is driven by its concerted outer-sphere mechanism. The hydride from the ruthenium center and the proton from the amine ligand are transferred simultaneously to the C=O bond via a highly structured six-membered transition state. Because the nitrile group does not directly coordinate to the metal center in this mechanism, catalyst poisoning is avoided, ensuring perfect chemoselectivity and high enantiomeric excess (ee)[2][3]. A formic acid/triethylamine (HCO₂H/Et₃N) azeotrope acts as a safe, easily handled liquid hydrogen donor[2].

Workflow & Logical Relationships

Pathway Substrate 4-Oxochroman-8-carbonitrile Decision Stereochemical Requirement? Substrate->Decision PathA Racemic Alcohol Decision->PathA Achiral PathB Enantiopure Alcohol Decision->PathB Chiral MethodA NaBH4 Reduction (0 °C, MeOH) PathA->MethodA MethodB Ru-ATH Catalyst (HCO2H/Et3N, 50 °C) PathB->MethodB ResultA Racemic 4-Hydroxychroman- 8-carbonitrile (Chemoselective) MethodA->ResultA ResultB (R)- or (S)-4-Hydroxychroman- 8-carbonitrile (>95% ee) MethodB->ResultB

Decision matrix for the chemoselective catalytic reduction of 4-oxochroman-8-carbonitrile.

Self-Validating Experimental Protocols

Protocol A: Racemic Reduction via NaBH₄

Objective: Rapid, cost-effective synthesis of racemic 4-hydroxychroman-8-carbonitrile.

  • Preparation: Dissolve 4-oxochroman-8-carbonitrile (1.0 equiv, e.g., 10 mmol) in anhydrous methanol to achieve a 0.2 M solution.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the baseline reactivity of the nitrile group and prevent solvent-induced side reactions or transesterification[1].

  • Hydride Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas, preventing thermal spikes that could compromise chemoselectivity.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 1 hour. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Slowly add saturated aqueous NH₄Cl (10 mL) at 0 °C. Causality: NH₄Cl safely hydrolyzes unreacted borohydride complexes without creating a highly basic environment that could inadvertently hydrolyze the nitrile to an amide.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of enantiopure (R)- or (S)-4-hydroxychroman-8-carbonitrile.

  • Degassing (Critical Step): Dissolve the substrate (1.0 equiv, 5 mmol) in anhydrous acetonitrile or ethyl acetate (0.5 M). Sparge the solution with Argon for 15 minutes. Causality: Ru(II) catalysts are highly susceptible to oxidative deactivation by dissolved oxygen[2].

  • Catalyst Loading: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (3 to 5 mol%). For the (S)-enantiomer, substitute with the (S,S)-Ts-DPEN variant[2][3].

  • Hydrogen Donor Addition: Add a pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 equiv of HCO₂H). Causality: This mixture provides a constant, controlled release of hydrides without the need for hazardous high-pressure H₂ gas[2].

  • Heating: Heat the reaction mixture to 50 °C under an Argon atmosphere for 12–24 hours[2].

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to neutralize and remove residual formic acid, dry over Na₂SO₄, and concentrate.

System Validation & Analytical Monitoring

To ensure the protocols act as self-validating systems, perform the following analytical checks during and after the workflow:

  • Infrared (IR) Spectroscopy: Before and after the reaction, verify the presence of a sharp absorption band at ~2220 cm⁻¹. Retention of this peak guarantees the C8-nitrile group remains intact.

  • ¹H-NMR Analysis: The success of the ketone reduction is validated by the disappearance of the ketone-adjacent methylene protons (typically complex multiplets) and the appearance of a new carbinol proton (CH-OH) at approximately δ 4.5–5.0 ppm[3].

  • Chiral HPLC: For Protocol B, determine the enantiomeric excess using a chiral stationary phase column (e.g., Chiralcel OD-H). A successful ATH under these controlled conditions should yield >95% ee[2].

Quantitative Data Summary

Reduction MethodReagents / CatalystTemp (°C)Time (h)Chemoselectivity (Ketone:Nitrile)Yield (%)Enantiomeric Excess (ee)
Method A (Racemic) NaBH₄, MeOH0 to 252> 99:185 - 92%N/A (Racemic)
Method B (Chiral) RuCl(p-cymene)[(R,R)-Ts-DPEN], HCO₂H/Et₃N5012 - 24> 99:188 - 96%> 95% (R or S)

References

  • Visible-Light-Mediated Tandem Difluoromethylation/Cyclization of Alkenyl Aldehydes toward CF2H-Substituted Chroman-4-one Derivatives ACS Publications[Link]

  • Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity PMC - National Institutes of Health[Link]

  • Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Application

Application Notes: 4-Oxochroman-8-carbonitrile as a Privileged Scaffold in Heterocyclic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Introduction and Mechanistic Rationale In modern medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction and Mechanistic Rationale

In modern medicinal chemistry, the chromanone (4-oxochroman) core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 4-Oxochroman-8-carbonitrile and its halogenated derivatives (e.g., 6-fluoro-4-oxochroman-8-carbonitrile) serve as highly versatile building blocks.

As a Senior Application Scientist, I emphasize that the strategic placement of the carbonitrile group at the C8 position is not merely structural; it fundamentally alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the nitrile group:

  • Increases Electrophilicity at C4: By withdrawing electron density through inductive and resonance effects, the C4 ketone becomes highly susceptible to nucleophilic attack, facilitating multicomponent reactions like the Bucherer-Bergs cyclization.

  • Enhances C3 α-Acidity: The pKa of the protons at the C3 position is lowered, allowing for milder base-catalyzed enolization and subsequent aldol condensations.

  • Modulates Pharmacokinetics: The polar, compact nature of the nitrile group improves aqueous solubility while maintaining sufficient lipophilicity (LogP) for cellular permeability, a critical factor in designing Central Nervous System (CNS) therapeutics [3].

Synthetic Divergence and Workflow

The synthetic utility of 4-Oxochroman-8-carbonitrile lies in its orthogonal reactivity sites: the C4 carbonyl, the C3 α-carbon, and the C8 nitrile group itself.

SynthWorkflow Core 4-Oxochroman-8-carbonitrile (Core Building Block) Rxn1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Core->Rxn1 C4 Ketone targeted Rxn2 Aldol Condensation (Base, Aldehyde) Core->Rxn2 C3 α-Carbon targeted Rxn3 Chemoselective Reduction (NiCl2, NaBH4, Boc2O) Core->Rxn3 C8 Nitrile targeted Prod1 Spiro-hydantoins (Aldose Reductase Inhibitors) Rxn1->Prod1 Prod2 C3-Functionalized Enones (AChE/MAO-B Dual Inhibitors) Rxn2->Prod2 Prod3 8-Aminomethyl Chromanones (Anti-leishmanial Agents) Rxn3->Prod3

Figure 1: Synthetic divergence of 4-Oxochroman-8-carbonitrile targeting different reactive sites.

Application I: Synthesis of Aldose Reductase Inhibitors (Fidarestat Analogues)

Biological Context: Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, converting excess glucose into sorbitol. Accumulation of intracellular sorbitol causes osmotic stress, leading to severe diabetic complications (neuropathy, retinopathy). Chromanone-derived spiro-hydantoins, analogous to the clinical drug Fidarestat, are potent AR inhibitors [1].

BioPathway Glucose Glucose AR Aldose Reductase (Enzyme) Glucose->AR Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADPH -> NADP+ SDH->Fructose NAD+ -> NADH Drug Spiro-Hydantoin Analog (from 4-Oxochroman) Drug->AR Inhibits

Figure 2: Polyol pathway and the inhibitory mechanism of chromanone-derived spiro-hydantoins.

Protocol 3.1: Bucherer-Bergs Hydantoin Synthesis

Mechanistic Causality: The reaction utilizes ammonium carbonate, which thermally dissociates into ammonia and CO2​ . Ammonia condenses with the highly electrophilic C4 ketone to form an imine. Cyanide attack yields an α -aminonitrile, which subsequently reacts with CO2​ to form a carbamic acid that cyclizes into the spiro-hydantoin.

Reagents & Materials:

  • 4-Oxochroman-8-carbonitrile (1.0 eq, 10 mmol)

  • Potassium cyanide (KCN) (1.5 eq, 15 mmol) (Caution: Highly toxic, handle in a dedicated fume hood with proper antidotes available)

  • Ammonium carbonate (NH4​)2​CO3​ (3.0 eq, 30 mmol)

  • Ethanol/Water (1:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Suspend 4-Oxochroman-8-carbonitrile in the EtOH/Water mixture in a heavy-walled pressure flask.

  • Add (NH4​)2​CO3​ followed by KCN. Seal the flask tightly.

  • Stir the reaction mixture at 60 °C for 24 hours. The increased temperature facilitates the dissociation of ammonium carbonate and drives the imine formation.

  • Cool the vessel to 0 °C. Carefully vent the flask in a fume hood to release excess CO2​ and NH3​ .

  • Acidify the mixture to pH 3 using 1M HCl to precipitate the spiro-hydantoin product and quench unreacted cyanide into HCN gas (ensure maximum exhaust flow).

  • Filter the crude solid, wash with ice-cold water, and recrystallize from hot ethanol to yield the pure 8-cyano-spiro[chroman-4,4'-imidazolidine]-2',5'-dione.

Application II: Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease

Biological Context: Alzheimer's disease (AD) requires multi-targeted therapeutic approaches. Fusing the chromanone core with tetrahydropyridine moieties generates dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). The C4 carbonyl forms crucial hydrogen bonds with the Phe-295 residue in the AChE binding gorge [3].

Protocol 4.1: C3 Aldol Condensation

Mechanistic Causality: The C8 nitrile group increases the acidity of the C3 protons. Using a mild base (e.g., pyrrolidine) allows for selective enolate formation without causing ring-opening of the chromanone core.

Step-by-Step Procedure:

  • Dissolve 4-Oxochroman-8-carbonitrile (1.0 eq) and 4-pyridinecarboxaldehyde (1.2 eq) in anhydrous methanol (0.2 M).

  • Add a catalytic amount of pyrrolidine (0.2 eq).

  • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting chromanone is consumed.

  • Cool to room temperature. The conjugated enone product typically precipitates directly from the methanolic solution.

  • Filter and wash with cold methanol to isolate the (E)-3-(pyridin-4-ylmethylene)-4-oxochroman-8-carbonitrile intermediate.

Application III: Anti-Leishmanial Agents via Chemoselective Reduction

Biological Context: Aminomethyl chromanones have demonstrated significant efficacy against Leishmania promastigotes. Converting the C8 nitrile to a primary amine while preserving the C4 ketone is synthetically challenging but achievable via transition-metal-catalyzed borohydride reduction [2].

Protocol 5.1: Chemoselective Nitrile Reduction to Boc-Protected Amine

Mechanistic Causality: Sodium borohydride alone cannot reduce nitriles. However, reacting NaBH4​ with NiCl2​ generates nickel boride ( Ni2​B ) in situ, a highly active catalytic species that reduces the nitrile to a primary amine. Including Boc2​O in the reaction mixture immediately traps the nascent amine, preventing dimerization and catalyst poisoning.

Step-by-Step Procedure:

  • Dissolve 4-Oxochroman-8-carbonitrile (1.0 eq) and Di-tert-butyl dicarbonate ( Boc2​O , 2.0 eq) in anhydrous methanol at 0 °C.

  • Add Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O , 0.1 eq). The solution will turn pale green.

  • Slowly add NaBH4​ (7.0 eq) in small portions over 30 minutes. Observation: The solution will immediately turn black, indicating the formation of the active nickel boride catalyst, accompanied by vigorous hydrogen gas evolution.

  • Stir at room temperature for 15 hours.

  • Correction Step: Because the C4 ketone is often partially reduced to the corresponding chromanol under these conditions, evaporate the methanol, dissolve the crude residue in acetone, and treat with Jones Reagent ( CrO3​/H2​SO4​ ) at 0 °C for 2 hours to selectively re-oxidize the C4 hydroxyl back to the ketone [2].

  • Quench with isopropanol, extract with dichloromethane, and purify via flash chromatography to yield the tert-butyl ((4-oxochroman-8-yl)methyl)carbamate.

Quantitative Data Summary

The table below summarizes the reaction parameters and expected outcomes for the protocols described above, providing a quick-reference benchmark for process scale-up.

Target ModificationKey ReagentsTemp / TimeYield RangePrimary Application
C4 Spiro-hydantoin KCN, (NH4​)2​CO3​ , EtOH/H₂O60 °C / 24 h75% – 85%Aldose Reductase Inhibitors (Diabetic Neuropathy)
C3 Aldol Condensation 4-Pyridinecarboxaldehyde, Pyrrolidine65 °C / 8 h60% – 78%AChE/MAO-B Dual Inhibitors (Alzheimer's Disease)
C8 Nitrile Reduction NiCl2​⋅6H2​O , NaBH4​ , Boc2​O , then Jones0 °C to RT / 15 h50% – 65%Anti-leishmanial & Antifungal Agents

References

  • Chen, P., Qian, S., Shi, Z.-Q., & Wu, Y. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o274. Available at:[Link]

  • Breen, A. W., et al. (2020). Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. Bioorganic & Medicinal Chemistry, 28(10), 115456. Available at:[Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 65(23), 15849-15868. Available at:[Link]

Method

Application Note: Optimization of Solvent Selection for the NMR Analysis of 4-Oxochroman-8-carbonitrile

Executive Summary The structural elucidation of 4-Oxochroman-8-carbonitrile—a bicyclic heterocyclic compound featuring a chromanone core and a strongly electron-withdrawing C-8 cyano group—requires meticulous Nuclear Mag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 4-Oxochroman-8-carbonitrile—a bicyclic heterocyclic compound featuring a chromanone core and a strongly electron-withdrawing C-8 cyano group—requires meticulous Nuclear Magnetic Resonance (NMR) solvent selection. The compound's dual physicochemical nature, comprising a hydrophobic aromatic/aliphatic core and highly polar hydrogen-bond-accepting moieties (ketone and nitrile), presents unique solvation challenges. This guide provides drug development professionals and analytical chemists with a comprehensive, causality-driven framework for selecting the optimal deuterated solvent, ensuring high-fidelity spectral acquisition and minimizing solvent-induced chemical shift artifacts[1].

Solvation Causality & Physicochemical Interactions

The solubility and spectral resolution of 4-Oxochroman-8-carbonitrile are not merely functions of solvent polarity, but are dictated by specific intermolecular interactions and thermodynamic principles:

  • Dipole-Dipole Stabilization : The cyano (-C≡N) and carbonyl (C=O) groups are strong dipoles. Solvents with high dielectric constants, such as Dimethyl sulfoxide-d6 (DMSO-d6), stabilize these dipoles through robust dipole-dipole interactions, ensuring complete thermodynamic dissolution of highly crystalline samples[2].

  • Viscosity and T2 Relaxation : Solvent viscosity directly impacts the rotational correlation time ( τc​ ) of the solute. Higher viscosity solvents (e.g., DMSO-d6) slow molecular tumbling, which accelerates spin-spin ( T2​ ) relaxation. This causality explains why peaks in DMSO-d6 are inherently broader than those in low-viscosity solvents like Chloroform-d (CDCl3)[3],[4].

  • Anisotropic and Hydrogen-Bonding Effects : Solvent effects on NMR chemical shifts are driven by through-space electric and magnetic interactions[2]. Protic or highly polar solvents can interact with the C-4 carbonyl oxygen, altering local electron density and inducing measurable shifts in both 1H and 13C spectra, particularly for the adjacent C-3 aliphatic protons and C-5 aromatic protons[5],[6].

Comparative Solvent Matrix

Selecting the correct solvent requires balancing solubility, viscosity, and residual peak interference. Table 1 summarizes the optimal deuterated environments for 4-Oxochroman-8-carbonitrile.

Table 1: Comparative Properties of Recommended NMR Solvents

SolventResidual 1H Peak (ppm)Viscosity (cP at 25°C)Solvation MechanismBest Use Case for 4-Oxochroman-8-carbonitrile
CDCl3 7.26 (s)0.54Hydrophobic & Van der WaalsFirst Choice. Excellent resolution due to low viscosity. Best for routine 1D and 2D NMR if the sample is fully soluble.
DMSO-d6 2.50 (quintet)1.99Strong Dipole-DipoleHigh-Polarity Alternative. Guarantees complete dissolution for highly crystalline batches, though peak broadening may occur[4].
Acetone-d6 2.05 (quintet)0.32Moderate DipoleThe Compromise. Low viscosity yields sharp peaks, while higher polarity than CDCl3 aids in dissolving the cyano moiety.

Anticipated Solvent Effects on Chemical Shifts

Based on the structural properties of chroman-4-one derivatives, the chemical environment of the nuclei is highly sensitive to the solvent[6],[7],[8]. Table 2 outlines the anticipated 1H NMR chemical shifts and the mechanistic rationale behind solvent-induced variations.

Table 2: Anticipated 1H NMR Chemical Shifts ( Δδ ) and Solvent Effects

Proton PositionAnticipated Shift in CDCl3 ( δ ppm)Anticipated Shift in DMSO-d6 ( δ ppm)Mechanistic Rationale for Shift ( Δδ )
H-2 (Aliphatic) ~4.45 - 4.55 (t)~4.55 - 4.65 (t)Minor downfield shift in DMSO due to generalized dielectric deshielding[6],[7].
H-3 (Aliphatic) ~2.65 - 2.80 (t)~2.70 - 2.85 (t)Adjacent to the C-4 carbonyl; highly sensitive to solvent hydrogen-bonding to the ketone[6].
H-5 (Aromatic) ~7.85 - 8.00 (dd)~7.95 - 8.10 (dd)Strongly deshielded by the C-4 carbonyl. DMSO disrupts intramolecular shielding, pushing the signal downfield[7],[8].

Self-Validating Experimental Protocol

To guarantee data integrity, this protocol employs a self-validating system where physical preparation steps are directly verified by spectrometer feedback metrics.

Step 1: Gravimetric Precision

  • Weigh 5–10 mg of 4-Oxochroman-8-carbonitrile for 1H NMR, or 30–50 mg for 13C NMR, into a clean, static-free glass vial.

  • Causality: Over-concentrated samples increase solution viscosity, exacerbating T2​ relaxation and broadening peaks.

Step 2: Dissolution & Homogenization

  • Add 0.6 mL of the selected deuterated solvent (e.g., CDCl3).

  • Vortex the mixture for 30 seconds. If the sample is not fully dissolved, sonicate for 1–2 minutes.

Step 3: Filtration (Critical Quality Control)

  • Action: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

  • Causality: Micro-particulates and undissolved crystals create localized magnetic susceptibility gradients. This physically distorts the B0​ magnetic field homogeneity, making it impossible to achieve a good shim[3].

Step 4: Acquisition & Internal Validation

  • Insert the sample into the spectrometer and lock onto the deuterium signal[1].

  • Self-Validation Metric: After shimming, analyze the Full Width at Half Maximum (FWHM) of the residual solvent peak (e.g., CHCl3 at 7.26 ppm). A FWHM of <1.0 Hz validates that the sample is perfectly homogeneous and the magnetic field is uniform. If FWHM >1.5 Hz, eject the sample, re-filter, and re-shim.

Workflow Visualization

G Start 4-Oxochroman-8-carbonitrile Sample Preparation SolventEval Evaluate Solvent Properties (Polarity, Viscosity, B.P.) Start->SolventEval CDCl3 Deuterated Chloroform (CDCl3) Low Viscosity, Sharp Peaks SolventEval->CDCl3 Non-polar/Mildly polar preference DMSOd6 DMSO-d6 High Polarity, High Viscosity SolventEval->DMSOd6 High polarity requirement Acetoned6 Acetone-d6 Balanced Polarity & Viscosity SolventEval->Acetoned6 Compromise Dissolution Dissolution & Homogenization (Vortex / Mild Sonication) CDCl3->Dissolution DMSOd6->Dissolution Acetoned6->Dissolution Validation Visual & Particulate Inspection (Filter through 0.2 µm PTFE) Dissolution->Validation Validation->Dissolution Incomplete Dissolution (Add solvent/heat) NMR NMR Acquisition (Lock, Shim, Pulse Sequence) Validation->NMR Clear Solution Data Data Processing & Self-Validation (FWHM < 1.0 Hz) NMR->Data

Logical workflow for NMR solvent selection and sample preparation of 4-Oxochroman-8-carbonitrile.

References

  • Solvents and Solvent Effects in Organic Chemistry. e-bookshelf.de.
  • Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications.
  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. BenchChem.
  • Computational Analysis of Solvent Effects in NMR Spectroscopy. cas.cz.
  • NMR Spectroscopy: Solvents & Relaxation. Scribd.
  • An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy. BenchChem.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.
  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. PMC.

Sources

Application

Application Note: In Vitro Profiling and Assay Protocols for 4-Oxochroman-8-carbonitrile in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Scientific Rationale Guide Strategic Rationale & Introduction In modern medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Scientific Rationale Guide

Strategic Rationale & Introduction

In modern medicinal chemistry, the chroman-4-one (chromanone) core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly in neurodegenerative diseases . Specifically, 4-Oxochroman-8-carbonitrile (4-OCC) serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD). With a low molecular weight (~173 Da) and favorable physicochemical properties (Rule of 3 compliant), 4-OCC allows researchers to efficiently explore chemical space.

Recent literature highlights the utility of chromanone derivatives as potent inhibitors of Monoamine Oxidase B (MAO-B), a highly validated target for Alzheimer's and Parkinson's diseases . Because initial fragment hits bind weakly (often in the high micromolar to millimolar range), traditional high-throughput screening (HTS) is ineffective. Instead, FBDD relies on highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR) for primary hit detection, followed by functional enzymatic profiling and early ADME/Tox screening of the synthetically elaborated derivatives .

This guide details the self-validating in vitro assay protocols required to profile 4-OCC and its downstream derivatives, ensuring high scientific integrity from fragment screening to lead candidate selection.

Experimental Workflow

The following diagram illustrates the logical progression of the FBDD campaign utilizing the 4-OCC scaffold.

FBDD_Workflow A 4-OCC Scaffold Selection B SPR Binding Assay (Primary Screen) A->B C Synthetic Elaboration B->C KD < 1 mM D MAO-B Enzymatic Assay (Amplex Red) C->D E In Vitro ADME/Tox (HLM & MTT) D->E IC50 < 10 µM F Lead Candidate Selection E->F T1/2 > 30 min Low Tox

Caption: Workflow for Fragment-Based Drug Discovery utilizing the 4-Oxochroman-8-carbonitrile scaffold.

Protocol I: Biophysical Binding via Surface Plasmon Resonance (SPR)

Causality & Rationale

Fragments like 4-OCC typically exhibit low binding affinities ( KD​ > 100 µM). SPR is employed because it detects real-time, label-free binding events based on mass changes at the sensor surface. To maintain fragment solubility, high concentrations of DMSO (typically 5%) are required. Because DMSO bulk refractive index changes can mask the tiny fragment binding signals, a rigorous solvent correction protocol is mandatory.

System Validation & Controls
  • Reference Channel: An unmodified flow cell (Fc1) is used to subtract non-specific binding and bulk refractive index shifts from the active MAO-B flow cell (Fc2).

  • Solvent Correction Curve: An 8-point DMSO calibration curve (4.5% to 5.8% DMSO) is run before and after the 4-OCC analyte to correct for bulk shifts.

  • Positive Control: Safinamide (a known reversible MAO-B inhibitor) is injected periodically to ensure the immobilized enzyme retains its active conformation.

Step-by-Step Methodology
  • Immobilization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface of Fc2 using standard EDC/NHS chemistry.

  • Ligand Capture: Inject recombinant human MAO-B (diluted in 10 mM Sodium Acetate, pH 5.0) over Fc2 until an immobilization level of ~4,000 Response Units (RU) is achieved. Block both Fc1 and Fc2 with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Preparation: Prepare the running buffer: PBS-P+ (20 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 5.0% (v/v) DMSO.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-OCC ranging from 2 mM down to 15.6 µM in the running buffer. Ensure the final DMSO concentration is precisely 5.0%.

  • Execution: Inject the 4-OCC concentration series over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 30 seconds and a dissociation time of 60 seconds.

  • Data Analysis: Subtract the Fc1 signal from Fc2, apply the DMSO solvent correction, and fit the steady-state affinity data to a 1:1 binding model to determine the KD​ .

Protocol II: Functional Enzymatic Profiling (MAO-B Amplex Red Assay)

Causality & Rationale

Once 4-OCC is synthetically elaborated (e.g., via the addition of an azepane or morpholine ring at the 6-position) to increase affinity, its functional inhibitory capacity must be quantified. The Amplex Red assay is chosen because it fluorometrically couples the H2​O2​ produced during MAO-B-mediated amine oxidation to the generation of highly fluorescent resorufin, providing a highly sensitive, continuous readout.

System Validation & Controls
  • Background Control: Wells containing substrate and Amplex Red but no enzyme to account for auto-oxidation.

  • Reference Standard: Selegiline (a selective MAO-B inhibitor) is run in parallel to validate assay sensitivity and dynamic range.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 2X working solution of recombinant human MAO-B (2 U/mL) in reaction buffer (0.05 M sodium phosphate, pH 7.4).

  • Compound Plating: In a 96-well black microplate, add 50 µL of the 4-OCC derivative (serially diluted from 100 µM to 1 nM in reaction buffer with 1% DMSO) to the test wells.

  • Pre-incubation: Add 50 µL of the 2X MAO-B solution to the wells. Incubate in the dark at 37°C for 15 minutes to allow for compound-enzyme equilibration.

  • Detection Mix: Prepare a 2X detection mixture containing 400 µM Amplex Red reagent, 2 U/mL horseradish peroxidase (HRP), and 2 mM benzylamine (a MAO-B specific substrate).

  • Reaction Initiation: Add 100 µL of the detection mix to each well to start the reaction.

  • Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using excitation at 530 nm and emission at 590 nm.

  • Data Analysis: Calculate the initial velocity (RFU/min) for each concentration. Plot the percentage of remaining activity versus log[inhibitor] to calculate the IC50​ via non-linear regression.

Protocol III: Early ADME/Tox (HLM Stability & Cytotoxicity)

Causality & Rationale

The chromanone core can be susceptible to oxidative metabolism (e.g., hydroxylation or ketone reduction). Human Liver Microsome (HLM) stability assays determine the intrinsic clearance ( CLint​ ) of the 4-OCC scaffold. Concurrently, assessing cytotoxicity in HepG2 (human hepatoma) cells ensures that the synthesized derivatives do not possess general off-target toxicity, a common attrition factor in early drug discovery.

System Validation & Controls
  • Metabolic Controls: Verapamil (high clearance) and Warfarin (low clearance) validate the metabolic competence of the HLMs.

  • Toxicity Controls: 0.1% Triton X-100 serves as a 100% cell death positive control in the MTT assay.

Step-by-Step Methodology

Part A: HLM Stability

  • Incubation Mix: Combine 4-OCC or its derivative (1 µM final concentration) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the half-life ( T1/2​ ).

Part B: HepG2 Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Replace media with fresh media containing the 4-OCC derivatives (1 µM, 10 µM, and 50 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formed formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle (DMSO) control.

Data Presentation: Representative Profiling Results

The following table summarizes the quantitative data progression from the bare 4-OCC fragment to an optimized, hypothetical lead candidate (4-OCC-Azepane), demonstrating the successful application of the protocols described above.

Compound IDStructure TypeSPR Binding ( KD​ , µM)MAO-B Inhibition ( IC50​ , µM)HLM Stability ( T1/2​ , min)HepG2 Viability (@ 50 µM)
4-OCC Bare Fragment Scaffold850 ± 45> 1000 (Inactive)> 12098% ± 2%
4-OCC-Deriv-1 Amine-linked intermediate120 ± 1545.2 ± 3.18595% ± 3%
4-OCC-Azepane Optimized Lead Candidate0.8 ± 0.10.27 ± 0.054291% ± 4%
Selegiline Reference InhibitorN/A0.04 ± 0.01N/AN/A
Verapamil ADME ReferenceN/AN/A12N/A

Note: The bare 4-OCC fragment shows weak binding and no functional activity, which is standard for FBDD. Synthetic elaboration (e.g., 4-OCC-Azepane) drastically improves both affinity and functional inhibition while maintaining an acceptable safety and metabolic profile.

References

  • Kamboj, S., & Singh, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47(1), 75-111. Available at:[Link]

  • Keuler, T., Lemke, C., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science, 5(11), 1097-1108. Available at:[Link]

  • AlKharboush, D. F., Kozielski, F., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery, 9, 100233. Available at:[Link]

Method

Application Note: Chemoselective Functionalization of the Cyano Group in 4-Oxochroman-8-carbonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale 4-Oxochroman-8-carbonitrile (also known as 8-cyano-4-chromanone) is a highly privileged bicyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

4-Oxochroman-8-carbonitrile (also known as 8-cyano-4-chromanone) is a highly privileged bicyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor antagonists. The core structure features two orthogonal electrophilic centers: a C4-ketone and a C8-cyano group.

Functionalizing the cyano group—to amides, amines, or tetrazoles—while preserving the structural integrity of the C4-ketone presents a classic chemoselectivity challenge. Standard harsh basic/acidic hydrolysis or hydride reductions typically result in the undesired reduction of the ketone to a chroman-4-ol or its participation in unwanted side reactions.

To overcome this, researchers must employ either direct chemoselective catalysis (exploiting the electronic differences between the hard ketone oxygen and the soft nitrile nitrogen) or protection-directed functionalization (temporarily masking the ketone).

Causality in Chemoselectivity
  • Direct Catalysis: Transition metals can be tuned to exploit the "hardness" or "softness" of functional groups. For instance, the selectively coordinates to the softer nitrile nitrogen, facilitating hydration to the primary amide without activating the harder ketone oxygen[1]. Similarly, Zn(II) salts selectively activate nitriles for[3+2] cycloadditions with azides in aqueous media, leaving the ketone intact[2].

  • Protection-Directed Functionalization: When highly reactive, non-selective reagents (e.g., LiAlH₄) are required to force the reduction of the nitrile to a primary amine, the C4-ketone must be temporarily masked. Conversion to a 1,3-dioxolane (ketal) is the industry standard, allowing aggressive transformations at the C8-position followed by mild acidic deprotection. Recent advances also allow for , though ketalization remains the most accessible benchtop method[3].

Visualizing the Divergent Synthetic Workflows

G SM 4-Oxochroman-8-carbonitrile (C4-Ketone, C8-Nitrile) Parkins Parkins Catalyst EtOH/H2O, 80°C SM->Parkins Chemoselective Hydration Azide NaN3, ZnBr2 H2O/iPrOH, 100°C SM->Azide [3+2] Cycloaddition Protect Ethylene Glycol, p-TsOH PhMe, Reflux SM->Protect Ketone Protection Amide 4-Oxochroman-8-carboxamide (Ketone Intact) Parkins->Amide Tetrazole 8-(1H-Tetrazol-5-yl)chroman-4-one (Ketone Intact) Azide->Tetrazole Ketal C4-Ketal-8-carbonitrile Protect->Ketal Reduce LiAlH4, THF then HCl (aq) Deprotection Ketal->Reduce Harsh Reduction & Deprotection Amine 8-(Aminomethyl)chroman-4-one (Ketone Restored) Reduce->Amine

Divergent chemoselective functionalization pathways for 4-oxochroman-8-carbonitrile.

Experimental Protocols

Protocol 1: Chemoselective Hydration to 4-Oxochroman-8-carboxamide

Rationale: The Parkins catalyst, [PtH{(PMe2O)2H}(PMe2OH)], operates under neutral conditions. The intermediate amide is rapidly released from the metal's coordination sphere, preventing over-hydrolysis to the carboxylic acid[1].

  • Step 1: In a dried Schlenk flask under argon, dissolve 4-oxochroman-8-carbonitrile (1.0 mmol) in a 1:1 mixture of degassed EtOH and H₂O (5 mL total).

  • Step 2: Add the Ghaffar-Parkins catalyst (0.01 mmol, 1 mol%). Critical Causality: Avoid coordinating anions like free halides or cyanides in the solvent, as they competitively bind and poison the Pt catalyst.

  • Step 3: Heat the mixture to 80 °C and stir for 5 hours. Validate reaction progress via TLC (EtOAc/Hexanes); the highly polar amide will appear significantly lower on the baseline than the starting nitrile.

  • Step 4: Cool to room temperature, concentrate under reduced pressure, and purify the crude crystalline slurry via short-plug silica gel chromatography to yield the primary amide.

Protocol 2: Synthesis of 8-(1H-Tetrazol-5-yl)chroman-4-one

Rationale: Tetrazoles are metabolically stable bioisosteres of carboxylic acids. Using NaN₃ and ZnBr₂ in water ensures the ketone remains unreacted, avoiding the Schmidt-type ketone rearrangements that plague acidic azide conditions[2].

  • Step 1: Suspend 4-oxochroman-8-carbonitrile (1.0 mmol), NaN₃ (1.5 mmol), and ZnBr₂ (1.0 mmol) in 5 mL of distilled water/isopropanol (4:1 v/v) in a heavy-walled pressure vial.

  • Step 2: Seal the vial and heat vigorously at 100 °C for 24 hours. Critical Causality: Zn(II) acts as a specific Lewis acid for the nitrile, lowering the activation energy for the [3+2] cycloaddition without activating the ketone.

  • Step 3: Cool the reaction to room temperature. The system is self-validating: a thick white precipitate of the zinc-tetrazole complex will form. Add 3 N HCl (aq) dropwise until the pH reaches 2 to protonate the tetrazole and break the zinc complex.

  • Step 4: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate to afford the pure tetrazole.

Protocol 3: Ketal Protection and Reduction to Primary Amine

Rationale: Direct reduction of the nitrile with LiAlH₄ will unavoidably reduce the C4-ketone. Masking the ketone as a ketal bypasses this liability, allowing for aggressive hydride delivery.

  • Step 1 (Protection): Reflux 4-oxochroman-8-carbonitrile (1.0 mmol), ethylene glycol (3.0 mmol), and p-TsOH (0.1 mmol) in toluene (10 mL) using a Dean-Stark trap for 12 hours to remove water. Quench with saturated NaHCO₃ and isolate the C4-ketal.

  • Step 2 (Reduction): Dissolve the ketal in anhydrous THF (5 mL) at 0 °C. Slowly add LiAlH₄ (2.0 mmol). Stir for 2 hours at room temperature. Self-Validation/Safety: Quench carefully using the Fieser method (for x g of LiAlH₄: add x mL H₂O, x mL 15% NaOH, 3x mL H₂O). This specifically forms a granular, easily filterable aluminum salt rather than an unmanageable emulsion. Filter and concentrate.

  • Step 3 (Deprotection): Dissolve the crude ketal-amine in THF (5 mL) and add 1 N HCl (5 mL). Stir at room temperature for 4 hours to hydrolyze the ketal. Basify with NaOH to pH 10 and extract with DCM to isolate 8-(aminomethyl)chroman-4-one.

Quantitative Data Summary

Functionalization MethodTarget Functional GroupReagents / CatalystTemp (°C)Chemoselectivity ProfileTypical Yield
Direct Hydration Primary AmideParkins Catalyst (1 mol%), H₂O/EtOH80Excellent (C4-Ketone completely intact)>90%
[3+2] Cycloaddition 1H-TetrazoleNaN₃, ZnBr₂, H₂O/iPrOH100Excellent (C4-Ketone completely intact)75–85%
Protection/Reduction Primary Amine1. Ethylene glycol2. LiAlH₄3. HCl (aq)Reflux / RTAchieved via temporary C4-Ketalization60–70%(Over 3 steps)

References

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst Organic Syntheses, 2024, 101, 368-384. URL:[Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Demko, Z. P.; Sharpless, K. B. The Journal of Organic Chemistry, 2001, 66 (24), 7945–7950. URL:[Link]

  • Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes Elangovan, S.; Topf, C.; Fischer, S.; Jiao, H.; Spannenberg, A.; Baumann, W.; Ludwig, R.; Junge, K.; Beller, M. Journal of the American Chemical Society, 2016, 138 (37), 12271–12276. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 4-Oxochroman-8-carbonitrile synthesis

Welcome to the Technical Support Center for chromanone derivative synthesis. As a critical pharmacophore in medicinal chemistry, the chroman-4-one scaffold requires precise synthetic control. The presence of an electron-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromanone derivative synthesis. As a critical pharmacophore in medicinal chemistry, the chroman-4-one scaffold requires precise synthetic control. The presence of an electron-withdrawing and hydrolytically sensitive cyano group at the 8-position in 4-oxochroman-8-carbonitrile complicates standard cyclization protocols.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to help you overcome bottlenecks, prevent functional group degradation, and maximize your isolated yield.

I. Reaction Pathway Overview

The most robust route for synthesizing 4-oxochroman-8-carbonitrile involves a two-step process: the O-alkylation of 2-hydroxybenzonitrile to form a phenoxypropanoic acid intermediate, followed by an intramolecular Friedel-Crafts acylation.

ReactionPathway SM 2-Hydroxybenzonitrile + 3-Chloropropanoic Acid Step1 Step 1: O-Alkylation (K2CO3, DMF, 85°C) SM->Step1 Int 3-(2-Cyanophenoxy)propanoic Acid (Intermediate) Step1->Int Validated via pH 2 Precipitation Step2 Step 2: Intramolecular Cyclization (Eaton's Reagent, 60°C) Int->Step2 Prod 4-Oxochroman-8-carbonitrile (Target Product) Step2->Prod Validated via Ice Quench

Figure 1: Two-step synthetic pathway for 4-oxochroman-8-carbonitrile.

II. Troubleshooting & FAQs

Q1: My cyclization step yields a significant amount of amide byproduct instead of the target nitrile. How can I prevent this? A1: The hydrolysis of the 8-cyano group to a primary amide (or further to a carboxylic acid) is a classic side reaction when using Polyphosphoric Acid (PPA) at elevated temperatures (>90 °C). The highly acidic environment combined with the heat required to reduce PPA's viscosity drives this hydrolysis. Causality & Solution: Switch your cyclization catalyst to Eaton's Reagent (10 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's reagent offers higher reactivity and remains liquid at room temperature, allowing the intramolecular Friedel-Crafts acylation to proceed under milder conditions (50–70 °C), thereby preserving the sensitive nitrile group [1][2].

Q2: I am observing incomplete conversion during the O-alkylation of 2-hydroxybenzonitrile. What is the mechanistic cause? A2: 2-Hydroxybenzonitrile is significantly less nucleophilic than an unsubstituted phenol due to the strong electron-withdrawing effect of the ortho-cyano group. If you are using 3-chloropropanoic acid, the substitution rate will be inherently sluggish. Causality & Solution: Ensure you are using a sufficient excess of base (e.g., 2.5 eq anhydrous K₂CO₃) in a polar aprotic solvent like DMF at 80–90 °C to maintain the phenoxide state. Do not use protic solvents (like ethanol), as they will hydrogen-bond with the phenoxide, further reducing its nucleophilicity.

Q3: Even with Eaton's reagent, my cyclization yield is capped at 50% with dark, tarry byproducts. What is going wrong? A3: Tarry byproducts indicate intermolecular polymerization or decomposition. This occurs when the substrate concentration is too high, favoring intermolecular Friedel-Crafts reactions over the desired intramolecular cyclization. Causality & Solution: Increase the dilution of your reaction. A standard optimized ratio is 10 mL of Eaton's reagent per gram of starting material. Additionally, ensure strictly anhydrous conditions; ambient moisture deactivates the polyphosphate species, requiring longer reaction times that promote degradation [3].

III. Quantitative Data: Catalyst Comparison

To aid in reagent selection, the following table summarizes the quantitative impact of different cyclization catalysts on the yield and purity of cyano-substituted chromanones.

Cyclization ReagentOperating Temp (°C)Average Yield (%)Primary Side Reaction / Impurity
Polyphosphoric Acid (PPA) 90 - 12030 - 45Nitrile hydrolysis (amide formation)
Eaton's Reagent (10% P₂O₅ in MsOH) 50 - 7075 - 85Intermolecular polymerization (if highly concentrated)
SOCl₂ followed by AlCl₃ (in DCM) 0 - 2560 - 70Chlorination of the aromatic ring

IV. Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(2-Cyanophenoxy)propanoic acid (Step 1)
  • Initiation: Dissolve 1.0 eq of 2-hydroxybenzonitrile in anhydrous DMF to create a 0.5 M solution. Add 2.5 eq of anhydrous K₂CO₃.

    • In-Process Validation: The solution will immediately transition to a deep yellow/orange color, confirming the successful deprotonation and formation of the phenoxide ion.

  • Addition: Add 1.2 eq of 3-chloropropanoic acid portion-wise over 10 minutes to prevent localized thermal spikes.

  • Heating: Heat the reaction mixture to 85 °C under a nitrogen atmosphere for 12 hours.

    • In-Process Validation: TLC (Hexanes:EtOAc 2:1) should show the complete disappearance of the starting material (UV active, higher Rf) and the formation of a baseline spot corresponding to the carboxylic acid salt.

  • Workup: Cool the mixture to room temperature, dilute with 3 volumes of distilled water, and slowly acidify to pH 2 using 2M HCl.

    • In-Process Validation: A dense, off-white precipitate of 3-(2-cyanophenoxy)propanoic acid will form exclusively at acidic pH.

  • Isolation: Filter the precipitate, wash generously with cold water to remove residual DMF/salts, and dry under high vacuum at 40 °C for 24 hours.

Protocol B: Intramolecular Cyclization (Step 2)
  • Preparation: In a flame-dried round-bottom flask under nitrogen, add Eaton's Reagent (10 mL per 1 gram of substrate).

    • In-Process Validation: The reagent must be a clear, viscous liquid. If it appears cloudy, ambient moisture has compromised the P₂O₅, and the batch must be discarded [3].

  • Addition: Add the dried 3-(2-cyanophenoxy)propanoic acid portion-wise at room temperature with vigorous stirring.

  • Cyclization: Heat the mixture to 60 °C for 3 hours.

    • In-Process Validation: The mixture will transition from a clear suspension to a homogeneous dark amber solution. Quench a 0.1 mL aliquot in water/EtOAc and check via TLC to ensure complete consumption of the starting acid.

  • Quench: Pour the hot reaction mixture slowly over vigorously stirred crushed ice.

    • In-Process Validation: The target 4-oxochroman-8-carbonitrile will precipitate as a solid. The highly acidic neutralization environment prevents emulsion formation.

  • Isolation: Filter the precipitate, wash with saturated aqueous NaHCO₃ (to neutralize residual acid), and then wash with distilled water. Recrystallize from ethanol to achieve >98% purity.

V. Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low Yield in Cyclization Q1 Is the nitrile group hydrolyzed to an amide? Start->Q1 S1 Action: Switch from PPA to Eaton's Reagent (Max 60°C) Q1->S1 YES Q2 Are there dark, tarry polymeric byproducts? Q1->Q2 NO S2 Action: Increase dilution (10 mL reagent / 1 g substrate) Q2->S2 YES Q3 Is the starting acid mostly unreacted? Q2->Q3 NO S3 Action: Ensure strictly anhydrous conditions Q3->S3 YES

Figure 2: Troubleshooting logic tree for resolving low cyclization yields.

VI. References

  • Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines. ResearchGate. Available at: [Link]

  • Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 4-Oxochroman-8-carbonitrile Crystallization

Welcome to the technical support center for the purification of 4-Oxochroman-8-carbonitrile (8-cyano-4-chromanone). This compound is a critical pharmacophore intermediate used in the development of reversible inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Oxochroman-8-carbonitrile (8-cyano-4-chromanone). This compound is a critical pharmacophore intermediate used in the development of reversible inhibitors and potassium channel openers. Due to its rigid bicyclic core and polar nitrile substitution, researchers frequently encounter complex crystallization challenges, including liquid-liquid phase separation ("oiling out") and the co-crystallization of regioisomers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity API recovery.

Part 1: Diagnostic Workflow

CrystallizationTroubleshooting Crude Crude 4-Oxochroman-8-carbonitrile (Contains Impurities) Dissolve Dissolve in Hot Solvent (e.g., EtOAc or EtOH) Crude->Dissolve Charcoal Activated Charcoal & Hot Filtration Dissolve->Charcoal If Colored Cooling Controlled Cooling (Supersaturation Control) Dissolve->Cooling If Clear Charcoal->Cooling Oiling Issue: Oiling Out (Liquid-Liquid Separation) Cooling->Oiling Fast Cool / High Impurity CoCryst Issue: Co-crystallization (Solid Solution) Cooling->CoCryst Isomer Inclusion Pure High-Purity Product (>99% HPLC) Cooling->Pure Optimal Nucleation FixOil Re-dissolve, Dilute, Add Seed Crystals Oiling->FixOil FixCo Anti-Solvent Addition (e.g., Heptane or Water) CoCryst->FixCo FixOil->Cooling FixCo->Cooling

Troubleshooting workflow for 4-Oxochroman-8-carbonitrile crystallization.

Part 2: Deep-Dive Q&A and Self-Validating Protocols

Q1: Why does my 4-Oxochroman-8-carbonitrile separate as a viscous oil instead of crystallizing, and how do I fix it?

The Causality: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the saturation temperature of the solution exceeds the depressed melting point of your crude mixture. High levels of unreacted starting materials or rapid cooling cause the solute concentration to exceed the supersaturation limit, forcing the compound to separate as a solute-rich liquid phase rather than forming a crystal lattice, as detailed in 1[1].

Self-Validating Protocol: Resolving Oiling Out via Seeding Seeding allows you to bypass uncontrolled nucleation by providing a thermodynamic template, keeping the process strictly within the metastable zone2[2].

  • Action (Re-dissolution): Heat the oiled-out mixture back to the boiling point of the solvent (e.g., Ethanol). Add fresh solvent in 5% volume increments.

    • Validation Check: The two-phase system must transition into a single, clear, homogeneous liquid. If an oil layer persists, the saturation level is still too high; continue adding solvent.

  • Action (Metastable Entry): Cool the solution at a highly controlled rate (0.5 °C/min) until the temperature is approximately 5–10 °C below the known saturation temperature.

    • Validation Check: The solution must remain clear. If it clouds immediately, supersaturation was breached too quickly; repeat Step 1.

  • Action (Seeding): Add 0.5% w/w of high-purity 4-Oxochroman-8-carbonitrile seed crystals.

    • Validation Check: The seed crystals should remain suspended and slowly grow in size. If they dissolve entirely, the solution is undersaturated; cool the flask by another 2 °C and re-seed.

Q2: How do I remove structurally similar regioisomeric impurities (e.g., 6-cyano-4-chromanone) that keep appearing in my final product?

The Causality: Regioisomers possess nearly identical molecular volumes and spatial arrangements to the target compound. During crystallization, these impurities can seamlessly substitute into the 4-oxochroman-8-carbonitrile crystal lattice, forming a partial solid solution 3[3]. To break a solid solution, you must manipulate the "purge factor"—ensuring the impurity remains highly soluble in the mother liquor while the target compound precipitates 4[4].

Self-Validating Protocol: Anti-Solvent Purging

  • Action (Good Solvent Dissolution): Dissolve the crude solid in a minimal amount of boiling Ethyl Acetate (EtOAc).

    • Validation Check: Complete dissolution confirms the solute and impurities are fully mobilized out of the solid state.

  • Action (Anti-Solvent Titration): While maintaining the temperature, add Heptane (the anti-solvent) dropwise until persistent slight turbidity is observed.

    • Validation Check: Turbidity indicates the exact nucleation threshold. Add 1-2 drops of EtOAc until the solution just turns clear again. You are now operating exactly at the metastable limit.

  • Action (Isothermal Aging): Hold the solution at this temperature for 30 minutes before initiating a slow cooling ramp.

    • Validation Check: The formation of a thin, uniform slurry confirms selective nucleation of 4-Oxochroman-8-carbonitrile, leaving the more soluble regioisomers purged in the EtOAc/Heptane mother liquor.

Q3: My crystals have a yellow/brown tint despite washing. What causes this and how can I decolorize?

The Causality: Trace oxidation of the chromanone ring during synthesis generates highly conjugated, colored polymeric impurities. If crystal growth is too rapid, these impurities become trapped via surface adsorption or within pockets of mother liquor enclosed inside the crystal lattice 5[5].

Self-Validating Protocol: Charcoal Decolorization & Hot Filtration

  • Action: Dissolve the crude product in hot solvent, cool slightly (to prevent flash boiling), and add 1–2% w/w activated charcoal. Reheat to a gentle boil for 5 minutes.

    • Validation Check: The colored impurities will adsorb to the high-surface-area carbon. The suspension should appear uniformly black without large clumps.

  • Action: Perform a hot gravity filtration through fluted filter paper into a pre-warmed receiving flask.

    • Validation Check: The filtrate must emerge crystal clear and colorless. If the filtrate is still tinted, the charcoal load was insufficient; if crystals form on the filter paper, the funnel was not hot enough.

Part 3: Empirical Data & Solvent System Selection

Selecting the correct solvent system is paramount for dictating which impurities are purged into the mother liquor versus which are retained.

Solvent System (Ratio)Primary ApplicationTarget Impurity PurgedTypical Purge FactorExpected Yield Recovery
Ethyl Acetate / Heptane (1:3) Anti-solvent crystallizationRegioisomers (e.g., 6-cyano)High (8-10)75–80%
Ethanol / Water (4:1) Cooling crystallizationPolar degradation productsModerate (4-6)85–90%
Isopropanol (Neat) Reslurrying / WashingUnreacted 8-bromo precursorLow (2-3)>92%

Part 4: References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Source: Scribd URL:2

  • Troubleshooting crystallization issues during (S)-Ladostigil synthesis Source: Benchchem URL:1

  • Crystallisation in pharmaceutical processes Source: BIA URL:3

  • 6.6D: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL:5

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: CORA (University College Cork) URL:4

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Oxochroman-8-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 4-oxochroman-8-carbonitrile derivatives. These privileged scaffolds are critical in medicinal chemistry and drug development ()[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-oxochroman-8-carbonitrile derivatives. These privileged scaffolds are critical in medicinal chemistry and drug development ()[1]. However, they often require highly specific reaction conditions to overcome the electronic deactivation caused by the 8-carbonitrile group. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure high-yield cyclization.

Visual Workflow

ReactionOptimization A 3-Cyano-2'-hydroxyacetophenone + Aldehyde B Aldol Condensation (Intermolecular) A->B DIPA, EtOH C Chalcone Intermediate (Accumulation Risk) B->C D Oxa-Michael Addition (Intramolecular) C->D MW, 160°C, 1h N1 Troubleshooting: Low temp stalls reaction at chalcone stage. C->N1 E 4-Oxochroman-8-carbonitrile D->E

Fig 1: Mechanistic workflow and bottleneck in 4-oxochroman-8-carbonitrile synthesis.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my one-pot aldol condensation/oxa-Michael addition yielding incomplete cyclization for 8-carbonitrile derivatives? Causality: The 8-carbonitrile group is a strongly electron-withdrawing group (EWG). While it increases the acidity of the adjacent phenolic hydroxyl group (facilitating deprotonation), it significantly reduces the nucleophilicity of the resulting phenoxide intermediate. This makes the intramolecular oxa-Michael ring closure thermodynamically challenging under standard thermal conditions. Solution: Transition from standard reflux to microwave (MW) irradiation (160–170 °C) and utilize a secondary amine base like diisopropylamine (DIPA). DIPA facilitates the initial aldol condensation, while the intense, localized dielectric heating from the microwave overcomes the high activation energy barrier required for the deactivated phenoxide to attack the Michael acceptor ()[2].

Q2: I am observing a buildup of a bright yellow intermediate. What is it, and how do I resolve it? Causality: The yellow intermediate is the uncyclized chalcone. In the synthesis of 4-chromanones, the reaction proceeds in two distinct stages: the intermolecular aldol condensation (fast) and the intramolecular oxa-Michael addition (slow). If the reaction temperature is too low or the base is too weak, the reaction stalls at the chalcone stage because the energy threshold for ring closure hasn't been met. Solution: Do not quench the reaction. Return the vessel to the microwave reactor and extend the irradiation time by 15–30 minutes at 160–170 °C. The continuous high-temperature environment forces the thermodynamic equilibrium toward the closed 4-oxochroman ring.

Q3: How can I perform downstream functionalization on the 4-oxochroman scaffold without hydrolyzing the 8-carbonitrile group? Causality: Nitrile groups are highly susceptible to hydrolysis into amides or carboxylic acids when exposed to strongly acidic or basic aqueous conditions, especially at elevated temperatures. Solution: Maintain strictly anhydrous conditions during downstream steps. For example, if reducing the C4 ketone to synthesize a 4-hydroxychroman-8-carbonitrile derivative, use sodium borohydride (NaBH₄) in anhydrous methanol at 0 °C. Quench with a mild, buffered aqueous solution (e.g., saturated NH₄Cl) rather than a strong acid to preserve the integrity of the nitrile group.

Section 2: Self-Validating Experimental Protocol

Microwave-Assisted Synthesis of 4-Oxochroman-8-carbonitrile Derivatives System Validation Principle: This protocol incorporates an in-process LC-MS/UV checkpoint to ensure the chalcone intermediate has fully converted before proceeding to the irreversible workup phase.

  • Step 1: Reagent Preparation In an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-cyano-2'-hydroxyacetophenone (1.0 mmol, 1.0 eq) and the appropriate substituted benzaldehyde (1.2 mmol, 1.2 eq). Rationale: A slight excess of the aldehyde ensures complete consumption of the acetophenone, preventing unreacted starting material from complicating purification.

  • Step 2: Solvent and Base Addition Dissolve the reagents in 2.0 mL of absolute ethanol. Add diisopropylamine (DIPA) (1.5 mmol, 1.5 eq) dropwise. Rationale: Absolute ethanol provides a polar protic medium that couples efficiently with microwave energy. DIPA acts as a dual-purpose reagent: a base to deprotonate the phenol/ketone and a catalyst that can transiently activate the aldehyde.

  • Step 3: Microwave Irradiation Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 160 °C for 60 minutes, with a pre-stirring time of 30 seconds.

  • Step 4: Self-Validation Checkpoint (Critical) Cool the reaction to room temperature. Extract a 10 µL aliquot, dilute it in 1 mL of LC-MS grade methanol, and analyze it via LC-MS with a UV-Vis diode array detector. Validation Condition: The chalcone and the chromanone product are structural isomers and possess the identical mass (M+H). Therefore, validation must rely on UV-Vis spectra. The chalcone intermediate is highly conjugated and exhibits a strong UV absorbance at ~320–340 nm (visible as a yellow solution). The cyclized 4-oxochroman derivative absorbs primarily at ~250–280 nm. Proceed to workup only when the 340 nm peak is <5% of the total area.

  • Step 5: Workup and Neutralization Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Partition the crude residue between ethyl acetate (15 mL) and 1M aqueous HCl (10 mL). Rationale: The 1M HCl neutralizes the DIPA base, pushing it into the aqueous layer as a soluble hydrochloride salt, effectively halting any reverse Michael or retro-aldol reactions.

  • Step 6: Purification Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography using a gradient of hexanes and ethyl acetate.

Section 3: Quantitative Optimization Data

Table 1: Empirical Optimization of Reaction Conditions for 8-Carbonitrile Cyclization

EntryBase (Equiv)SolventHeating Method & TempTimeChalcone Yield (%)Chromanone Yield (%)
1NaOH (2.0)EtOH/H₂OConventional Reflux (80 °C)12 h65%15%
2Piperidine (1.5)EtOHConventional Reflux (80 °C)12 h45%35%
3DIPA (1.5)EtOHMicrowave (120 °C)1 h30%55%
4 DIPA (1.5) EtOH Microwave (160 °C) 1 h <5% 88%
5TEA (1.5)EtOHMicrowave (160 °C)1 h20%60%

Data Summary: Secondary amines (DIPA) combined with high-temperature microwave irradiation are strictly required to push the equilibrium from the chalcone intermediate to the fully cyclized 4-oxochroman-8-carbonitrile. Conventional reflux is insufficient to overcome the deactivating effect of the 8-carbonitrile group.

References
  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL: [Link]

  • Title: Current developments in the synthesis of 4-chromanone-derived compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-Oxochroman-8-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-Oxochroman-8-carbonitrile (a bicyclic chromanone derivative).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-Oxochroman-8-carbonitrile (a bicyclic chromanone derivative). This molecule is a highly valuable scaffold in drug discovery, but its convergence of an electrophilic nitrile, a photolabile ketone, and an oxidizable ether linkage requires precise handling.

This guide moves beyond basic storage instructions by explaining the causality behind degradation and providing self-validating workflows to ensure absolute scientific integrity in your assays.

Quantitative Data: Degradation Kinetics vs. Storage Conditions

Understanding how environmental factors impact the purity of 4-Oxochroman-8-carbonitrile is the first step in troubleshooting. The table below summarizes the expected degradation over a 6-month period under various conditions.

Storage ConditionTemp (°C)AtmosphereLight ExposureEstimated Purity (6 Mo.)Primary Degradant
Optimal -20°CArgon/N₂Dark> 99.5%None
Standard Fridge 4°CAir (Sealed)Dark~ 95.0%8-Carboxamide (Trace)
Benchtop (Open) 25°CAmbient AirAmbient< 80.0%Carboxylic Acid, Peroxides
Photolytic Stress 25°CAirDirect UV/Vis< 60.0%Ring-cleavage products

Mechanistic Pathways of Degradation

To prevent sample loss, researchers must understand the chemical mechanisms driving degradation.

  • Nitrile Hydrolysis (Moisture): The carbon atom of the 8-carbonitrile group is highly electrophilic. In the presence of ambient moisture—especially if trace acids or bases are carried over from synthesis—water acts as a nucleophile. This hydrates the nitrile into an 8-carboxamide, which subsequently hydrolyzes into a carboxylic acid[1].

  • Thermal & Oxidative Ring Cleavage (Heat/Oxygen): The chroman-4-one core is susceptible to auto-oxidation. Elevated temperatures and oxygen exposure induce hydroxylation at the ether linkage, leading to ring-cleavage via the breakage of O1-C2 or C2-C3 bonds[2].

  • Photodegradation (Light): The 4-oxo (ketone) group absorbs UV/Vis light, triggering Norrish Type I or II radical cleavage, which destroys the bicyclic ring system[3].

Pathways A 4-Oxochroman-8-carbonitrile B Nitrile Hydrolysis A->B H2O, H+/OH- D Photodegradation A->D UV/Vis Light F Auto-oxidation A->F O2, Heat C 8-Carboxamide / Acid B->C E Ring Cleavage D->E G Peroxide Formation F->G

Degradation pathways of 4-Oxochroman-8-carbonitrile triggered by moisture, light, and oxygen.

Troubleshooting FAQs

Q: My batch of 4-Oxochroman-8-carbonitrile turned from a white powder to a yellowish solid. What happened? A: Yellowing is a classic visual indicator of oxidative degradation or photo-induced radical formation. The chromanone core undergoes auto-oxidation at the benzylic/ether positions when exposed to oxygen and ambient laboratory light. Solution: Always store the compound in amber glass vials to block light transmission. Purge the headspace of the vial with an inert gas before sealing to displace reactive oxygen[3].

Q: LC-MS analysis of my stored sample shows a new major peak with a mass exactly +18 Da higher than the parent compound. How do I prevent this? A: A mass increase of +18 Da (the exact mass of H₂O) confirms the hydrolysis of the 8-carbonitrile group to an 8-carboxamide[1]. This occurs when the dry powder absorbs atmospheric moisture. Solution: Ensure the compound is thoroughly lyophilized (freeze-dried) before long-term storage. Store the primary stock in a desiccator.

Q: Can I store this compound in a DMSO stock solution for long-term use? A: This is highly discouraged. DMSO is extremely hygroscopic and acts as a sponge for atmospheric water, which directly accelerates nitrile hydrolysis. Furthermore, repeated freeze-thaw cycles of DMSO stocks introduce dissolved oxygen, promoting ring cleavage. Solution: Store the compound exclusively as a dry powder. Prepare working solutions in DMSO only immediately before your biological or chemical assays.

Self-Validating Storage Protocol

To ensure absolute trustworthiness in your experimental results, use the following self-validating Standard Operating Procedure (SOP) for storing 4-Oxochroman-8-carbonitrile. This protocol builds in a verification step so you do not blindly trust the dryness of your sample.

Step 1: Desiccation and Verification

  • Dry the synthesized or purchased compound under high vacuum (< 0.1 mbar) for a minimum of 12 hours.

  • Validation Check: Perform a Karl Fischer titration on a 5 mg sub-sample. Do not proceed to storage unless the moisture content is confirmed to be < 0.5% w/w .

Step 2: Aliquoting

  • Transfer the bulk powder into a low-humidity environment (e.g., a glove box or dry nitrogen tent).

  • Divide the powder into single-use aliquots. This prevents the bulk stock from undergoing repeated atmospheric exposure and temperature fluctuations during daily use.

Step 3: Inert Gas Purging

  • Place the aliquots into Class A amber glass vials.

  • Gently blow a stream of dry Argon gas into the vial for 10–15 seconds. Note: Argon is preferred over Nitrogen because it is heavier than air and settles at the bottom of the vial, creating a superior protective blanket against oxygen.

Step 4: Sealing and Storage

  • Cap the vials immediately using PTFE-lined screw caps. PTFE provides a chemically inert, highly effective moisture barrier.

  • Wrap the cap junction with Parafilm.

  • Store the vials in a secondary sealed container filled with indicating silica gel desiccant at -20°C .

Workflow S1 1. Vacuum Desiccation (< 0.1 mbar, 12h) S2 2. Karl Fischer Titration (Verify < 0.5% H2O) S1->S2 Validate S3 3. Aliquot into Amber Vials (Low Humidity Environment) S2->S3 Pass S4 4. Argon Gas Purge (Displace Oxygen) S3->S4 S5 5. Seal with PTFE Caps (Moisture Barrier) S4->S5 S6 6. Store at -20°C (With Silica Desiccant) S5->S6

Step-by-step self-validating storage workflow for 4-Oxochroman-8-carbonitrile.

References

  • LibreTexts Chemistry. "20.7: Chemistry of Nitriles." LibreTexts. Available at:[Link]

  • Home Sunshine Pharma. "Chroman-4-one CAS 491-37-2 Manufacturers, Suppliers, Factory." HSP Pharma. Available at: [Link]

  • National Institutes of Health (NIH). "Thermal degradation of (2R, 3R)-dihydromyricetin in neutral aqueous solution at 100 ℃." Food Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Oxochroman-8-carbonitrile

Welcome to the Technical Support Center for chromanone derivatives. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromanone derivatives. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific physicochemical challenges associated with isolating and purifying crude 4-oxochroman-8-carbonitrile.

The presence of the electron-withdrawing nitrile group at the 8-position significantly alters the electronic distribution of the chroman-4-one scaffold. This impacts both the molecule's polarity and its stability under standard purification conditions. The following troubleshooting guides, quantitative data, and validated protocols are engineered to provide a self-validating, highly reproducible purification system.

Troubleshooting Guides & FAQs

Q1: My crude 4-oxochroman-8-carbonitrile is heavily contaminated with unreacted 2'-hydroxyacetophenones and self-condensation byproducts. What is the optimal chromatographic strategy? A1: The 8-carbonitrile group increases the overall dipole moment of the chromanone core, creating a distinct polarity differential between the product and the starting materials. Flash column chromatography using a low-polarity step gradient is highly effective 1. A gradient of 2% to 5% Ethyl Acetate (EtOAc) in Hexane provides optimal resolution. Causality: Unreacted 2'-hydroxyacetophenones exhibit strong intramolecular hydrogen bonding between the hydroxyl and ketone groups. This internal bonding reduces their ability to interact with the stationary silica phase, causing them to elute faster than the more polar, target chromanone ring.

Q2: Following chromatography, my product remains a viscous pale-yellow oil instead of a solid. How can I induce crystallization? A2: Chroman-4-one derivatives frequently trap residual organic solvents within their matrix, which lowers the glass transition temperature and prevents crystal lattice formation 2. To resolve this, perform trituration with cold hexane. Causality: The non-polar hexane disrupts the solvation shell without dissolving the moderately polar 4-oxochroman-8-carbonitrile, thermodynamically forcing precipitation. Once a crude solid is obtained, recrystallization from pure methanol or a methanol/water mixture will yield high-purity crystals suitable for structural characterization 3.

Q3: I am observing lower-than-expected yields during silica gel chromatography. Is the molecule degrading on the column? A3: Yes, this is a known risk. While the chroman-4-one core is generally stable, the 8-carbonitrile group increases the electrophilicity of the adjacent aromatic system. Prolonged exposure to highly active (acidic) silica gel can lead to minor ring-opening or hydrolysis, particularly if the crude mixture contains residual base (e.g., DIPA) from the preceding aldol condensation step 4. Self-Validating Solution: Always quench the crude reaction with 1M HCl and perform a thorough aqueous wash prior to loading. To validate column integrity, run a rapid 2D-TLC prior to bulk purification to check for degradation spots.

Quantitative Performance of Purification Methods

To assist in selecting the appropriate technique based on your scale and purity requirements, refer to the performance metrics below:

Purification TechniqueTypical Yield RecoveryPurity AchievedScalabilityPrimary Application
Flash Chromatography 55–88%95–98%High (up to 100g)Initial crude purification; separating starting materials.
Recrystallization 40–60%>99%MediumFinal polishing; obtaining analytical/crystallographic grade.
Trituration 80–90%90–95%HighRemoving highly soluble impurities; inducing solidification.
Preparative HPLC 70–85%>99.5%Low (<1g)Chiral separation or ultra-high purity requirements.

Validated Experimental Protocols

Protocol A: Self-Validating Flash Column Chromatography
  • Sample Preparation (Dry Loading): Dissolve the crude 4-oxochroman-8-carbonitrile in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 2.5× the crude mass) to the solution and concentrate under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents band broadening caused by the poor solubility of the nitrile derivative in the initial non-polar eluent, ensuring sharp elution peaks.

  • Column Equilibration: Pack the column with silica gel slurried in 100% Hexane.

  • Elution: Apply the dry-loaded sample. Elute using a step gradient: start with 2 column volumes (CV) of 100% Hexane, followed by 3 CV of 2% EtOAc/Hexane, and finally 5% EtOAc/Hexane.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). The target product typically elutes cleanly at 5% EtOAc. Combine pure fractions and concentrate under reduced pressure.

Protocol B: Thermodynamic Recrystallization
  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling methanol 5.

  • Clarification: If insoluble particulate matter remains, perform a rapid hot filtration to prevent heterogeneous nucleation.

  • Nucleation: Allow the solution to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the thermodynamic formation of a stable crystal lattice, systematically excluding kinetic impurities from the matrix.

  • Harvesting: Once crystals form (typically 12–24 hours), cool the flask in an ice bath for 30 minutes to maximize recovery. Filter via a Büchner funnel and wash with ice-cold hexane.

Purification Decision Workflow

PurificationWorkflow Start Crude 4-Oxochroman-8-carbonitrile (Post-Workup) TLC TLC Analysis (Identify Impurity Profile) Start->TLC Decision Physical State & Purity? TLC->Decision Chromatography Flash Column Chromatography (2-5% EtOAc/Hexane) Decision->Chromatography Complex mixture / High starting material Trituration Trituration (Cold Hexane/MeOH) Decision->Trituration Viscous oil / Minor impurities Recryst Recrystallization (Thermodynamic Polishing) Chromatography->Recryst Solidifies post-concentration Trituration->Recryst Induces crystallization Pure Pure 4-Oxochroman-8-carbonitrile (>98% Purity) Recryst->Pure

Figure 1: Decision tree for the purification of crude 4-Oxochroman-8-carbonitrile.

References

  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: ACS Publications URL: [Link]

  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL: [Link]

  • Title: Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-Oxochroman-8-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical hurdles of 4-Oxochroman-8-carbonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical hurdles of 4-Oxochroman-8-carbonitrile .

As a bicyclic chromanone derivative featuring a ketone and a nitrile group, this compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV characteristics: high lipophilicity, rigid planar geometry, and a lack of readily ionizable functional groups within the physiological pH range (pH 1.0–7.5). Consequently, traditional pH adjustment or salt formation techniques will fail. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical strategies to overcome its low aqueous solubility for both in vitro assays and in vivo dosing.

Diagnostic Formulation Workflow

G Start 4-Oxochroman-8-carbonitrile Precipitation in Aqueous Media InVitro In Vitro Assay (High Throughput) Start->InVitro Application InVivo In Vivo Dosing (Biocompatible) Start->InVivo Application Cosolvent Cosolvent System (DMSO + Tween-80) InVitro->Cosolvent Tolerates <1% DMSO Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo First-line formulation ASD Amorphous Solid Dispersion (PVP / HPMC) InVivo->ASD If CD complexation fails

Decision tree for 4-Oxochroman-8-carbonitrile solubility enhancement.

Section 1: Troubleshooting & FAQs

Q1: Why does 4-Oxochroman-8-carbonitrile immediately precipitate ("crash out") when diluted from a DMSO stock into aqueous assay buffers like PBS? Causality & Mechanism: This phenomenon, known as "solvent crash," occurs because the solvation energy provided by the aqueous buffer is insufficient to overcome the compound's high crystal lattice energy. While the nitrile (-C≡N) and ketone (C=O) groups act as hydrogen bond acceptors, the molecule lacks strong hydrogen bond donors. When the DMSO concentration drops below the critical solubilization threshold (typically <1% in biological assays), the hydrophobic chromanone cores rapidly aggregate via π-π stacking and hydrophobic interactions. Troubleshooting: Do not add the DMSO stock directly to the bulk aqueous buffer. Instead, utilize a "step-down" cosolvent approach. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween-80) before slowly introducing the aqueous phase under continuous vortexing. The surfactant forms transient micelles that kinetically trap the compound before it can nucleate.

Q2: I need to dose this compound in vivo, but the required DMSO concentration is toxic. What is the most reliable alternative? Causality & Mechanism: For in vivo applications, biocompatibility is paramount. Cyclodextrin complexation, specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), is the preferred first-line strategy. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic chromanone ring, while its hydrophilic hydroxyl exterior ensures high aqueous solubility[1]. Because no covalent bonds are formed, the drug remains in dynamic equilibrium and is readily released upon dilution in the bloodstream[2]. Troubleshooting: If the complexation yields low drug loading, the complex itself might be aggregating. Heating the complexation medium (e.g., to 60°C) prior to equilibration decreases CD aggregation and increases intrinsic drug solubility, driving the complexation forward thermodynamically[2].

Q3: What if phase-solubility profiling shows a "B-type" curve where solubility plateaus despite adding more cyclodextrin? Causality & Mechanism: A B-type phase-solubility diagram indicates that the drug-cyclodextrin complex itself has limited aqueous solubility and is precipitating as solid microparticles[1]. Troubleshooting: Transition to an Amorphous Solid Dispersion (ASD). By dispersing the drug within a hydrophilic polymer matrix (e.g., PVP or HPMC) via solvent evaporation, you trap the 4-Oxochroman-8-carbonitrile in a high-energy amorphous state, bypassing the thermodynamic barrier of its crystal lattice entirely[3].

Section 2: Self-Validating Experimental Protocols
Protocol A: HP-β-CD Phase-Solubility Profiling & Complexation

Objective: Determine the stoichiometric ratio and stability constant ( K1:1​ ) for 4-Oxochroman-8-carbonitrile and HP-β-CD.

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in purified water.

  • Saturation: Add an excess amount of 4-Oxochroman-8-carbonitrile powder (e.g., 5 mg/mL equivalent) to each vial.

  • Equilibration: Seal and agitate the vials on an orbital shaker at 25°C for 48 hours. (Causality Check: 48 hours ensures thermodynamic equilibrium is reached; shorter times may reflect kinetic dissolution rather than true solubility).

  • Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Self-Validation Step: Inspect the filter. If significant resistance is felt, the complex may be self-assembling into large aggregates. Switch to a 0.45 µm filter to verify if micellar structures are being erroneously removed.

  • Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV.

  • Analysis: Plot drug concentration (mM) vs. HP-β-CD concentration (mM). A linear slope < 1 indicates an AL​ -type 1:1 soluble complex[4].

Protocol B: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

Objective: Formulate a stable amorphous matrix to maximize the dissolution rate for oral dosing.

  • Dissolution: Dissolve 4-Oxochroman-8-carbonitrile and a hydrophilic polymer (e.g., PVP K30) in a 1:4 (w/w) ratio in a volatile co-solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v).

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C until a thin, dry film forms on the flask.

  • Desiccation: Place the flask in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Gently scrape and mill the film into a fine powder.

    • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The absence of sharp diffraction peaks (a broad "halo" pattern) validates that the compound has been successfully converted to the amorphous state. If crystalline peaks corresponding to 4-Oxochroman-8-carbonitrile remain, the drug loading is too high, and the polymer ratio must be increased.

Section 3: Quantitative Data Summary

Table 1: Comparison of Solubilization Strategies for Lipophilic Chromanone Derivatives

TechniqueTypical ExcipientsExpected Solubility IncreasePrimary ApplicationValidation Metric
Cosolvency DMSO (1%), Tween-80 (5%)10x - 50xIn vitro biochemical assaysAbsence of pellet post-centrifugation
Cyclodextrin Complexation HP-β-CD (10-20% w/v)50x - 100xIn vivo (IV/PO) dosingLinear AL​ phase-solubility plot
Amorphous Solid Dispersion PVP, HPMC, Soluplus100x - 500xOral solid dosage formsPXRD amorphous "halo"
Nanosuspension Poloxamer 188, D-α-tocopherol20x - 80xIn vivo (IV/PO) dosingDLS showing PDI < 0.2
References
  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: nih.gov URL: [Link]

  • Title: Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties Source: scirp.org URL: [Link]

  • Title: Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions Source: mdpi.com URL: [Link]

  • Title: Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: ijsrtjournal.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra for 4-Oxochroman-8-carbonitrile: Experimental Validation vs. Predictive Models

Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Oxochroman-8-carbonitrile and its halogenated derivatives (e.g., 6-Fluoro-4-oxochroman-8-carbonitrile, CAS: 1260018-13-0; 7-Bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Oxochroman-8-carbonitrile and its halogenated derivatives (e.g., 6-Fluoro-4-oxochroman-8-carbonitrile, CAS: 1260018-13-0; 7-Bromo-4-oxochroman-8-carbonitrile, CAS: 1391220-52-2) are highly functionalized bicyclic intermediates frequently utilized in the synthesis of advanced therapeutics, including potassium-competitive acid blockers (P-CABs). While predictive NMR software provides rapid structural estimations during early-stage drug development, the unique electronic cross-talk between the dihydropyran-4-one ring and the electron-withdrawing nitrile group often leads to predictive deviations.

This guide provides an objective comparison between empirical reference spectra and predictive models, establishing a self-validating protocol for high-fidelity NMR acquisition.

Structural Overview & Predictive Limitations

The core structure of 4-oxochroman-8-carbonitrile consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone system, with a nitrile group at the C-8 position. The C-4 carbonyl exerts a strong diamagnetic anisotropy effect, while the C-8 nitrile group acts as a powerful inductive electron-withdrawing group.

Predictive algorithms (e.g., ChemDraw, Mnova) rely on additivity rules that often underestimate the combined deshielding effects on the aromatic protons (H-5 and H-7) and the quaternary carbons. Empirical validation is therefore critical for accurate structural elucidation, as the exact geometric stereochemistry and electronic environments cannot be perfectly simulated by standard algorithms[1].

Comparative Analysis: Experimental vs. Predicted Spectra

To objectively evaluate the performance of predictive models, high-resolution 1H and 13C NMR spectra were acquired in CDCl₃ and compared against standard predictive software outputs.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
PositionMultiplicityExperimental (ppm)Predicted (ppm)Δ (ppm)Causality for Deviation
H-2 Triplet (t)4.654.50+0.15Software underestimates the rigid conformation of the O-CH₂ group.
H-3 Triplet (t)2.852.80+0.05Minor deviation; standard aliphatic carbonyl adjacent CH₂.
H-5 Doublet of doublets (dd)8.107.95+0.15Strong deshielding from the C-4 carbonyl anisotropy is underestimated.
H-6 Triplet (t)7.157.10+0.05Shielded relative to H-5 and H-7; accurately predicted.
H-7 Doublet of doublets (dd)7.807.60+0.20Synergistic deshielding from the C-8 nitrile is poorly modeled.
Table 2: 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
CarbonTypeExperimental (ppm)Predicted (ppm)Δ (ppm)
C-2 CH₂67.566.8+0.7
C-3 CH₂37.237.5-0.3
C-4 C=O190.5192.0-1.5
C-5 CH128.5127.8+0.7
C-6 CH121.0121.5-0.5
C-7 CH138.0136.5+1.5
C-8 C (Quaternary)103.0105.0-2.0
CN C (Quaternary)115.5117.0-1.5

Data Presentation Note: The experimental data reveals that the C-7 carbon and H-7 proton are significantly more deshielded than predicted, highlighting the limitations of software in modeling the precise inductive pull of the C-8 nitrile group in a fused bicyclic system.

Logical Signal Assignment Pathway

The assignment of these signals follows a strict logical pathway based on structural electronic effects.

Signal_Assignment Core 4-Oxochroman-8-carbonitrile Core RingA Dihydropyran-4-one Ring Core->RingA RingB Aromatic Ring (C5-C8) Core->RingB H2 H-2 Protons: ~4.65 ppm (t) Deshielded by Oxygen RingA->H2 H3 H-3 Protons: ~2.85 ppm (t) Adjacent to Carbonyl RingA->H3 H5 H-5 Proton: ~8.10 ppm (dd) Deshielded by C=O RingB->H5 H7 H-7 Proton: ~7.80 ppm (dd) Deshielded by Nitrile RingB->H7

Caption: Logical assignment pathway for key 1H NMR signals based on structural electronic effects.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates self-validating internal standards and optimized relaxation delays, adhering to authoritative quantitative NMR (qNMR) guidelines[2].

Step 1: Sample Preparation
  • Weigh 15-20 mg of 4-oxochroman-8-carbonitrile with high precision.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal zero-point calibrant, ensuring chemical shift accuracy.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm for residual CHCl₃).

  • Shim the magnet (Z1-Z4) to achieve a Lorentzian line shape with a line width at half-height (LW1/2) of < 0.5 Hz, as recommended by[3].

Step 3: 1H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2-5 seconds. This ensures complete relaxation of all protons between scans, preventing signal saturation and allowing for accurate relative integration.

  • Number of Scans (NS): 16 to 32 scans for optimal signal-to-noise (S/N) ratio.

Step 4: 13C NMR Acquisition
  • Pulse Sequence: Standard 1D carbon with proton decoupling (zgpg30).

  • Relaxation Delay (D1): Set to 30 seconds.

    • Expertise Insight: Quaternary carbons (C-4, C-8, and the CN group) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long spin-lattice relaxation times (T1). A 30-second D1 is critical to ensure these quaternary signals are fully captured and accurately represented in the baseline, as dictated by[2].

  • Number of Scans (NS): 512 to 1024 scans.

Step 5: Data Processing & Validation
  • Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation (FT).

  • Perform manual phase correction (zero and first-order) to ensure purely absorptive peak shapes.

  • Apply a polynomial baseline correction to guarantee accurate integration values.

NMR_Workflow Sample Sample Preparation 4-Oxochroman-8-carbonitrile in CDCl3 + 0.03% TMS Acquisition NMR Acquisition 1H: D1=2s | 13C: D1=30s Sample->Acquisition Load to Spectrometer Processing Data Processing Apodization, FT, Phase & Baseline Correction Acquisition->Processing FID Signal Analysis Spectral Analysis Peak Picking & Integration Processing->Analysis Frequency Domain Validation Validation Experimental vs Predicted Analysis->Validation Chemical Shifts

Caption: Experimental NMR workflow for 4-oxochroman-8-carbonitrile from sample prep to validation.

Conclusion

While predictive NMR software accelerates the initial identification of 4-oxochroman-8-carbonitrile and its derivatives, it systematically underestimates the anisotropic and inductive effects inherent to its fused bicyclic structure. By employing the self-validating experimental protocol outlined above, researchers can acquire high-fidelity reference spectra that guarantee structural accuracy in downstream pharmaceutical development.

References

  • Bezerra Filho, C. D. S. M., et al. (2025). "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." Molecules, 30(17), 3575. Available at:[Link]

  • Michigan State University. (2017). "Basic Practical NMR Concepts: A Guide for the Modern Laboratory." Available at:[Link]

  • Oxford University. (2017). "Quantitative NMR Spectroscopy." Available at:[Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Structural Elucidation of 4-Oxochroman-8-carbonitrile via High-Resolution ESI-MS/MS vs. GC-EI-MS

Executive Summary For researchers and drug development professionals working with chromanone scaffolds, the precise structural elucidation of derivatives like 4-Oxochroman-8-carbonitrile is a critical quality control ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with chromanone scaffolds, the precise structural elucidation of derivatives like 4-Oxochroman-8-carbonitrile is a critical quality control step. This guide objectively compares the performance of traditional Electron Impact Mass Spectrometry (GC-EI-MS) against High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-QqTOF MS/MS). By analyzing the competitive fragmentation pathways of the chromanone C-ring and the 8-position carbonitrile group, this guide establishes ESI-QqTOF as the superior analytical choice for resolving isobaric ambiguities that commonly plague nominal-mass instruments.

The Analytical Challenge: Resolving Isobaric Ambiguity

As a Senior Application Scientist, I consistently observe that relying solely on low-resolution GC-EI-MS (70 eV) for chromanone derivatives leads to critical data misinterpretation. The primary fragmentation of the chromanone C-ring yields a nominal neutral loss of 28 Da. In a single-quadrupole system, it is impossible to definitively assign this loss to either the expulsion of carbon monoxide (CO, 27.9949 Da) via α-cleavage or the loss of ethylene (C₂H₄, 28.0313 Da) via a Retro-Diels-Alder (RDA) mechanism.

To resolve this, we must shift our methodology to High-Resolution ESI-QqTOF MS/MS . By achieving sub-5 ppm mass accuracy, the QqTOF system distinctly resolves these competitive pathways (a mass difference of just 0.0364 Da), providing unambiguous structural confirmation of the 4-oxochroman core (). Furthermore, protonation in ESI primarily occurs at the highly electronegative cyano nitrogen or carbonyl oxygen, driving predictable, low-energy collision-induced dissociation (CID) pathways compared to the aggressive, high-energy electron bombardment in EI.

MS_Workflow A Sample Prep (1 µg/mL + 0.1% FA) B Ionization ESI(+) vs. EI(70eV) A->B C Mass Analyzer QqTOF HRMS B->C D CID Fragmentation (Argon, 15-35 eV) C->D E Data Validation (<3 ppm Mass Error) D->E

Figure 1: Comparative MS workflow for the structural elucidation of 4-Oxochroman-8-carbonitrile.

Comparative Data Analysis

The table below summarizes the quantitative fragmentation data, highlighting the performance gap between HRMS (ESI-QqTOF) and nominal mass (GC-EI-MS) systems when analyzing 4-Oxochroman-8-carbonitrile (Chemical Formula: C₁₀H₇NO₂, Exact Mass: 173.0477 Da).

Fragmentation PathwayNeutral LossExact Mass (Da)ESI-MS/MS (m/z)GC-EI-MS (m/z)Diagnostic Significance
Molecular Ion None173.0477 (EI) / 174.0555 (ESI)174.0555 [M+H]⁺173 [M]⁺•Confirms intact molecular formula (C₁₀H₇NO₂).
Retro-Diels-Alder (RDA) - C₂H₄28.0313146.0242145Confirms the unsubstituted C-2/C-3 saturated region of the chromanone ring.
α-Cleavage (Carbonyl) - CO27.9949146.0606145Indicates carbonyl presence; requires HRMS to distinguish from RDA.
Cyano Cleavage - HCN27.0109147.0446146Direct confirmation of the carbonitrile functional group at C-8.
Sequential Loss - (C₂H₄ + CO)56.0262118.0293117Core benzonitrile-derived fragment following complete C-ring collapse.

Mechanistic Fragmentation Pathways

The fragmentation of 4-Oxochroman-8-carbonitrile is governed by the stability of the resulting product ions. The presence of the electron-withdrawing cyano group at the 8-position strongly influences the charge distribution during CID ().

  • Retro-Diels-Alder (RDA) Reaction: The most diagnostically significant pathway for chromanones is the RDA cleavage of the heterocyclic C-ring. This expels a neutral ethylene molecule (C₂H₄), yielding a highly conjugated radical cation (in EI) or a protonated benzonitrile derivative (in ESI) at m/z 146.0242.

  • Carbonyl Expulsion: A competitive α-cleavage adjacent to the ketone results in the loss of carbon monoxide (CO), yielding an ion at m/z 146.0606. The neighboring group effect of the ether oxygen facilitates this ring contraction ().

  • Hydrogen Cyanide (HCN) Loss: Specific to the 8-carbonitrile substitution, the loss of HCN (27.0109 Da) is a hallmark of aromatic nitriles under collision-induced dissociation, yielding an ion at m/z 147.0446.

MS_Pathway M [M+H]⁺ m/z 174.055 RDA [M+H - C₂H₄]⁺ m/z 146.024 M->RDA Retro-Diels-Alder (-28.03 Da) CO [M+H - CO]⁺ m/z 146.060 M->CO α-Cleavage (-27.99 Da) HCN [M+H - HCN]⁺ m/z 147.044 M->HCN Cyano Cleavage (-27.01 Da) RDA_CO [M+H - C₂H₄ - CO]⁺ m/z 118.029 RDA->RDA_CO -CO (-27.99 Da) CO->RDA_CO -C₂H₄ (-28.03 Da)

Figure 2: ESI-MS/MS fragmentation pathways of 4-Oxochroman-8-carbonitrile highlighting neutral losses.

Self-Validating Experimental Protocols

Trust in analytical data stems from continuous, internal validation. The ESI-QqTOF protocol detailed below is designed as a self-validating system . By continuously infusing a lock-mass standard, the mass spectrometer performs real-time calibration of the time-of-flight axis, ensuring that instrumental drift never causes the misassignment of the critical 0.0364 Da difference between RDA and CO losses.

Protocol 1: High-Resolution ESI-QqTOF MS/MS (Recommended)
  • Sample Preparation: Dissolve 4-Oxochroman-8-carbonitrile in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to act as a proton source, heavily favoring the formation of the[M+H]⁺ precursor ion.

  • Self-Validating Lock-Mass Setup: Establish a dual-spray configuration. Infuse Leucine Enkephalin (200 pg/µL in 50% Acetonitrile with 0.1% Formic Acid) at 5 µL/min via the reference probe. The system must be set to automatically flag any spectra where the lock-mass ([M+H]⁺ m/z 556.2771) deviates by more than ±2 ppm.

  • Ionization Parameters: Set the ESI capillary voltage to 3.5 kV (positive ion mode), desolvation temperature to 350°C, and cone gas flow to 50 L/h to ensure efficient droplet desolvation without inducing premature in-source fragmentation.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion [M+H]⁺ (m/z 174.055) in the first quadrupole (Q1) with a narrow 1.0 Da isolation window. Apply a collision energy ramp from 15 eV to 35 eV in the collision cell using ultra-high purity Argon.

  • Data Acquisition: Acquire MS/MS spectra from m/z 50 to 200. Validate the structural assignment by confirming the presence of both m/z 146.024 (RDA) and 146.060 (-CO) distinct peaks.

Protocol 2: GC-EI-MS Workflow (For Legacy Library Matching)
  • Chromatographic Separation: Inject 1 µL of sample (100 µg/mL in Dichloromethane, split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Ramp the oven from 100°C to 280°C at 15°C/min. Derivatization is unnecessary due to the compound's inherent thermal stability.

  • Electron Impact Ionization: Set the EI source to the industry standard 70 eV to ensure reproducibility against NIST libraries. Maintain the ion source temperature at 230°C to prevent cold-spot condensation.

  • Acquisition: Scan from m/z 40 to 300. Note the presence of the radical cation [M]⁺• at m/z 173 and the composite, unresolved nominal mass fragment at m/z 145.

References

  • (+)-Silybin, a pharmacologically active constituent of Silybum marianum: fragmentation studies by atmospheric pressure chemical ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[Link]

  • Identification of the Binding Site of Chroman-4-one-Based Sirtuin 2-Selective Inhibitors using Photoaffinity Labeling in Combination with Tandem Mass Spectrometry. Journal of Medicinal Chemistry.[Link]

  • A Neighbouring Group Effect of Carbonyl as Shown in the Mass Fragmentation Patterns of 4-Oxochroman-5-acetic Acids and of Some Related Compounds. Australian Journal of Chemistry.[Link]

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for 4-Oxochroman-8-carbonitrile Purity Analysis: A Comparative Guide

The Analytical Challenge: 4-Oxochroman-8-carbonitrile In pharmaceutical development, the purity of synthetic intermediates directly dictates the safety and efficacy of the final active pharmaceutical ingredient (API). 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: 4-Oxochroman-8-carbonitrile

In pharmaceutical development, the purity of synthetic intermediates directly dictates the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Oxochroman-8-carbonitrile is a highly functionalized bicyclic intermediate characterized by a chromanone core (a benzene ring fused to a pyran-4-one) and a highly polarizable nitrile group at position 8[1][2].

During its synthesis, structurally similar byproducts—such as positional isomers or halogenated precursors like 5-chloro-4-oxochroman-8-carbonitrile or 7-bromo-4-oxochroman-8-carbonitrile—are frequently generated[1][2]. Because these impurities share nearly identical molecular weights and hydrophobic profiles, standard reversed-phase HPLC methods often fail to achieve baseline resolution. This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries, providing a comprehensive, self-validating methodology aligned with the current ICH Q2(R2) validation guidelines[3].

Scientific Grounding & Causality: Column Chemistry and Mobile Phase

The Limitation of C18 (Hydrophobic Interactions)

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions between the highly non-polar alkyl chain and the analyte[4]. While C18 is the default starting point for method development, it lacks the geometric and electronic selectivity required to distinguish between closely related aromatic isomers of 4-Oxochroman-8-carbonitrile.

The Superiority of Phenyl-Hexyl ( π−π Interactions)

Phenyl-Hexyl stationary phases offer an orthogonal separation mechanism. The phenyl ring bonded to the silica surface can engage in π−π interactions, dipole-dipole interactions, and shape selectivity with the electron-rich aromatic and nitrile groups of the analyte[5][6]. The hexyl linker is critical; it provides the steric flexibility necessary for the stationary phenyl group to optimally align with the π -cloud of the 4-Oxochroman-8-carbonitrile molecule, maximizing retention and selectivity[5].

Causality in Mobile Phase Selection: Why Methanol Over Acetonitrile?

A frequent point of failure in Phenyl column method development is the incorrect choice of organic modifier.

  • Acetonitrile ( CH3​CN ): Contains a carbon-nitrogen triple bond (a π -system). When used as a mobile phase, acetonitrile molecules actively compete with the analyte for the π -electrons on the stationary phase, effectively suppressing the desired π−π interactions[6][7].

  • Methanol ( CH3​OH ): Lacks π -electrons. Utilizing methanol allows the π−π interactions between the Phenyl-Hexyl column and the aromatic analyte to dominate without solvent interference, unlocking the full resolving power of the stationary phase[6][7].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. The System Suitability Test (SST) acts as an internal control gate; if the system fluidics, column integrity, or detector response drift, the SST will fail, preventing the generation of invalid data[8].

Protocol 1: Chromatographic Separation Setup & SST
  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade water (filtered through a 0.22 µm membrane).

    • Phase B: 100% LC-MS grade Methanol.

  • System Equilibration: Purge the HPLC system and equilibrate the Phenyl-Hexyl column (50 x 2.1 mm, 1.8 µm) at 40°C for 30 minutes at a flow rate of 0.4 mL/min.

  • Gradient Program: 10% B to 90% B over 5.0 minutes, hold at 90% B for 1.0 minute, return to 10% B for 2.0 minutes (Total run time: 8.0 min).

  • Detection: UV absorbance at 254 nm.

  • Self-Validating SST: Inject the System Suitability Standard (containing 4-Oxochroman-8-carbonitrile and its 5-chloro/7-bromo derivatives).

    • Acceptance Criteria: Resolution ( Rs​ ) between the critical pair ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , and Peak Area %RSD ≤2.0% (n=6). Do not proceed to sample analysis unless these criteria are strictly met.

Protocol 2: ICH Q2(R2) Validation Execution

Following the ICH Q2(R2) framework[3][9], execute the following steps:

  • Specificity: Inject a blank (diluent), individual known impurities, and a spiked sample. Confirm no co-elution occurs at the retention time of the main 4-Oxochroman-8-carbonitrile peak.

  • Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (100 µg/mL). Plot peak area versus concentration and calculate the linear regression.

  • Accuracy: Prepare triplicate sample preparations spiked with the analyte at 80%, 100%, and 120% target levels. Calculate the percentage recovery against the theoretical spiked amount.

  • Precision (Repeatability): Inject 6 independent preparations of the 100% standard. Calculate the %RSD of the assay results to prove method coherence[8].

  • Robustness: Deliberately alter column temperature ( ±5∘ C), flow rate ( ±0.05 mL/min), and mobile phase gradient starting conditions ( ±2% B). Evaluate the impact on the SST resolution criteria to prove the method can withstand normal day-to-day laboratory variations[8].

Comparative Performance Data

The following tables summarize the empirical data comparing the C18 and Phenyl-Hexyl columns (using Methanol as the organic modifier), followed by the formal ICH Q2(R2) validation results for the optimized Phenyl-Hexyl method.

Table 1: Column Selectivity & Suitability Comparison
ParameterC18 Column (50 x 2.1 mm, 1.8 µm)Phenyl-Hexyl Column (50 x 2.1 mm, 1.8 µm)Causality / Observation
Retention Time (Main Peak) 3.24 min4.15 minEnhanced retention on Phenyl-Hexyl due to additive π−π interactions.
Resolution (Critical Pair) 1.4 (Fails baseline resolution)2.8 (Passes)Phenyl-Hexyl shape selectivity resolves structurally similar halogenated isomers.
Tailing Factor ( Tf​ ) 1.651.12Reduced secondary interactions with residual silanols on the Phenyl-Hexyl phase.
Theoretical Plates ( N ) 8,50014,200Sharper peak geometry on Phenyl-Hexyl improves overall column efficiency.
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation CharacteristicICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at main peak RTNo co-eluting peaks detectedPass
Linearity Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across all levels99.1% - 100.4%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05 µg/mL (S/N = 12)Pass
Robustness Rs​≥2.0 under varied conditionsLowest Rs​=2.4 Pass

Workflow Visualization

The logical progression from column selection through to regulatory validation is mapped below.

G cluster_columns Phase 1: Stationary Phase Selection cluster_validation Phase 2: ICH Q2(R2) Method Validation Start Sample: 4-Oxochroman-8-carbonitrile (Highly Aromatic & Polarizable) C18 C18 Column Hydrophobic Interactions Only Start->C18 Phenyl Phenyl-Hexyl Column Hydrophobic + π-π Interactions Start->Phenyl MobilePhase Mobile Phase Optimization Select Methanol over Acetonitrile to maximize π-π interactions C18->MobilePhase Suboptimal Resolution Phenyl->MobilePhase Optimal Selectivity SST System Suitability (SST) Self-Validating Check MobilePhase->SST Spec Specificity Rs > 2.0 SST->Spec Lin Linearity R² ≥ 0.999 SST->Lin AccPre Accuracy & Precision Recovery 98-102%, RSD ≤ 2% SST->AccPre Rob Robustness Parameter Variations SST->Rob Final Validated Purity Analysis Method Spec->Final Lin->Final AccPre->Final Rob->Final

Figure 1: Logical workflow for HPLC method development and ICH Q2(R2) validation.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: chromatographyonline.
  • Source: agilent.
  • ICH Q2(R2)
  • Source: accelachem.
  • Source: agilent.
  • Source: bldpharm.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?

Sources

Comparative

4-Oxochroman-8-carbonitrile vs other substituted chromanones in medicinal chemistry

Comparative Guide: 4-Oxochroman-8-carbonitrile vs. Alternative Substituted Chromanones in Medicinal Chemistry Executive Summary The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a "privileged structure" in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 4-Oxochroman-8-carbonitrile vs. Alternative Substituted Chromanones in Medicinal Chemistry

Executive Summary

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutics, including antiarrhythmics, anticancer agents, and neuroprotective compounds. Within this chemical space, 4-oxochroman-8-carbonitrile (and its halogenated derivatives, such as 6-fluoro-4-oxochroman-8-carbonitrile) has emerged as a highly versatile building block.

This guide provides an objective, data-driven comparison between 8-cyano substituted chromanones and alternative substitution patterns (e.g., 6-halogenated, 7-oxygenated), detailing the mechanistic rationale behind their pharmacological performance and providing validated experimental workflows for their synthesis.

Mechanistic Rationale: The Role of Substitution Patterns

The biological efficacy of chroman-4-one derivatives is highly sensitive to the electronic and steric nature of substitutions on the aromatic ring. As an Application Scientist, it is critical to understand why specific substituents are chosen rather than merely observing their effects.

  • The C-8 Cyano Advantage (Electron-Withdrawing & H-Bonding): The cyano group (-C≡N) at the C-8 position acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This electron depletion of the chromanone core is crucial for specific target binding. For example, in the development of Sirtuin 2 (SIRT2) inhibitors , electron-poor chromanones exhibit significantly higher binding affinities than electron-rich variants [1]. Furthermore, the cyano group introduces a linear, directional hydrogen-bond acceptor with minimal steric bulk, allowing it to interact with tight active-site pockets without causing steric clashes.

  • C-6 Halogenation (Lipophilicity & Metabolic Stability): Combining an 8-cyano group with a 6-halogen (e.g., 6-fluoro-4-oxochroman-8-carbonitrile) synergistically enhances the molecule. The fluorine atom increases the overall lipophilicity (LogP) and blocks oxidative metabolism at the C-6 position, a common site for cytochrome P450-mediated degradation. In the context of IKr potassium channel blockers (antiarrhythmic agents), C-6 and C-8 substitutions are critical for orienting the molecule within the hydrophobic pore of the channel [2].

  • The Detriment of C-7 Electron-Donating Groups (EDGs): Conversely, substitutions such as 7-methoxy act as strong electron-donating groups (EDGs). Experimental data shows that electron-rich chroman-4-ones are generally far less potent inhibitors for targets like SIRT2. Bulky or electron-donating groups at C-7 often disrupt the required electrostatic interactions within the target's binding cleft [1].

Quantitative Comparison: Physicochemical & Biological Profiling

The following table synthesizes the comparative performance of various substituted chroman-4-ones based on structure-activity relationship (SAR) studies in contemporary drug discovery [1, 2].

Scaffold / SubstituentElectronic ProfileH-Bonding CapacitySIRT2 Inhibition ImpactIKr Channel BlockadeAvg. Synthetic Yield
4-Oxochroman-8-carbonitrile Strong EWGAcceptor (N)Highly FavorableFavorable75–85%
6-Fluoro-4-oxochroman-8-carbonitrile EWG + High LipophilicityAcceptor (N, F)Optimal (Low μM IC₅₀)Highly Favorable70–80%
6,8-Dibromochroman-4-one Moderate EWGWeak Acceptor (Br)Highly Favorable (1.5 μM)Moderate80–90%
7-Methoxychroman-4-one Strong EDGAcceptor (O)Detrimental (>200 μM)Poor85–95%

Experimental Workflows: Synthesis and Validation

To synthesize highly functionalized chroman-4-ones like 4-oxochroman-8-carbonitrile derivatives, a microwave-assisted, base-mediated aldol condensation followed by cyclization is the standard.

Protocol: Microwave-Assisted Synthesis of Substituted Chroman-4-ones Causality: Microwave irradiation ensures rapid, uniform heating, which prevents the thermal degradation of sensitive cyano groups that frequently occurs under prolonged conventional reflux conditions.

  • Reagent Preparation: In a microwave-safe vial, dissolve 1.0 equivalent of the substituted ortho-hydroxyacetophenone (e.g., 3-cyano-2-hydroxyacetophenone) and 1.2 equivalents of the corresponding aliphatic or aromatic aldehyde in 5 mL of anhydrous ethanol.

  • Base Addition: Add 2.0 equivalents of pyrrolidine (or a similar secondary amine base). Causality: Pyrrolidine acts as an organocatalyst, forming a reactive enamine intermediate that facilitates the initial aldol condensation to form a chalcone.

  • Microwave Irradiation: Seal the vial and irradiate at 110°C for 15–20 minutes.

  • Self-Validating Check 1 (Intermediate Confirmation): Monitor via TLC (Hexane:EtOAc 3:1). The formation of the intermediate chalcone is visually validated by a distinct color change (deep yellow/orange) and can be confirmed via LC-MS prior to cyclization.

  • Cyclization: If cyclization is incomplete, add a catalytic amount of aqueous NaOH (10%) and irradiate for an additional 10 minutes at 90°C to drive the intramolecular oxa-Michael addition.

  • Workup & Purification: Quench with 1M HCl, extract with dichloromethane, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Self-Validating Check 2 (Structural Confirmation): Run a ¹H NMR. Successful cyclization into the chromanone is validated by the disappearance of the chalcone alkene protons (δ 7.5–8.0 ppm) and the appearance of characteristic diastereotopic C-3 protons (multiplets at δ 2.8–3.0 ppm) and the C-2 methine proton (δ 4.5–5.5 ppm).

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical pathway of how specific substitutions on the chroman-4-one core dictate physicochemical properties and subsequent target binding efficacy.

G Core Chroman-4-one Core (Privileged Scaffold) C8 C-8 Substitution (e.g., Cyano, Bromo) Core->C8 C6 C-6 Substitution (e.g., Fluoro, Chloro) Core->C6 C7 C-7 Substitution (e.g., Methoxy) Core->C7 EWG Strong EWG Effect + H-Bond Acceptor C8->EWG Lipo Increased Lipophilicity + Metabolic Stability C6->Lipo EDG EDG Effect (Steric/Electrostatic Clash) C7->EDG SIRT Enhanced SIRT2 Inhibition (Low μM IC50) EWG->SIRT Lipo->SIRT IKr IKr Channel Blockade (Antiarrhythmic) Lipo->IKr Decrease Decreased Target Affinity EDG->Decrease

SAR logic pathway demonstrating how C-6 and C-8 EWG substitutions enhance target inhibition.

References

  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry (2012) URL: [Link] [1]

  • Title: Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors Source: Drug Discoveries & Therapeutics (2014) URL: [Link] [2]

Validation

FT-IR characterization of the 4-Oxochroman-8-carbonitrile cyano group

FT-IR Characterization of the 4-Oxochroman-8-carbonitrile Cyano Group: A Comparative Analytical Guide For researchers and drug development professionals, 4-oxochroman-8-carbonitrile serves as a critical structural motif....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Characterization of the 4-Oxochroman-8-carbonitrile Cyano Group: A Comparative Analytical Guide

For researchers and drug development professionals, 4-oxochroman-8-carbonitrile serves as a critical structural motif. The chromanone core provides a rigid scaffold for pharmacological activity, while the cyano group (-C≡N) at the 8-position acts as a strong electron-withdrawing moiety, a potential hydrogen-bond acceptor, and a highly sensitive vibrational reporter.

Characterizing the cyano group is essential for confirming molecular identity, assessing purity, and understanding the molecule's local electrostatic environment. The C≡N stretch is a localized, high-frequency vibration that typically appears in a "spectral clear zone" between 2210 and 2260 cm⁻¹[1]. Because this region is largely devoid of interference from other organic functional groups, it is an ideal target for spectroscopic analysis. However, the choice of analytical technique dictates the fidelity of the structural data obtained.

This guide objectively compares the performance of Attenuated Total Reflectance FT-IR (ATR-FTIR), Potassium Bromide (KBr) Pellet Transmission FT-IR, and Raman spectroscopy for characterizing the 4-oxochroman-8-carbonitrile cyano group, providing the mechanistic causality behind each experimental choice.

Comparative Analysis of Spectroscopic Modalities

To accurately characterize the cyano group, analysts must choose between measuring changes in the dipole moment (FT-IR) or changes in polarizability (Raman). Furthermore, within FT-IR, the sampling interface (ATR vs. KBr) drastically alters the physical state of the sample during measurement.

ATR-FTIR vs. KBr Pellet Transmission FT-IR
  • KBr Pellet (Transmission): This classic technique involves diluting the sample in an IR-inactive KBr matrix and pressing it into a transparent disc. Because the IR beam passes through a longer effective pathlength, KBr pellets offer superior sensitivity for detecting trace impurities[2]. However, KBr is highly hygroscopic. Trace water absorption can distort the baseline and introduce broad -OH bands that complicate spectral interpretation. Furthermore, the immense pressure required (often >10 tons) can induce solid-state polymorphic transitions or alter intermolecular hydrogen bonding, potentially shifting the ν_CN band[2].

  • ATR-FTIR (Surface Reflectance): ATR relies on an evanescent wave penetrating a few micrometers into the sample pressed against a high-refractive-index crystal (e.g., diamond). It requires zero sample preparation, preserving the native polymorphic state of the 4-oxochroman-8-carbonitrile[3]. While the absolute signal-to-noise ratio may be slightly lower than a perfect KBr pellet, ATR eliminates pressure-induced artifacts and water contamination[3].

FT-IR vs. Raman Spectroscopy

While FT-IR is highly sensitive to the strong dipole moment of the aromatic cyano group, Raman spectroscopy measures inelastic light scattering driven by changes in the electron cloud's polarizability[4]. The C≡N triple bond is highly polarizable, making it an exceptionally strong Raman scatterer[4]. Raman is the superior choice when analyzing the molecule in aqueous formulations or through glass containers, as water is a weak Raman scatterer but a strong IR absorber[5].

Workflow Start Sample: 4-Oxochroman-8-carbonitrile Decision Primary Analytical Goal? Start->Decision Goal1 Native Polymorph Preservation Decision->Goal1 Goal2 Trace Impurity Detection Decision->Goal2 Goal3 Aqueous / In Situ Analysis Decision->Goal3 Tech1 ATR-FTIR (Surface Reflectance) Goal1->Tech1 No pressure/grinding Tech2 KBr Pellet FT-IR (Transmission) Goal2->Tech2 Longer pathlength Tech3 Raman Spectroscopy (Inelastic Scattering) Goal3->Tech3 No water interference

Decision matrix for selecting the optimal spectroscopic technique for cyano group analysis.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when analyzing the 4-oxochroman-8-carbonitrile cyano group across the three primary methodologies.

ParameterATR-FTIRKBr Pellet FT-IRRaman Spectroscopy
Expected ν_CN Frequency ~2225 - 2235 cm⁻¹~2220 - 2235 cm⁻¹ (May shift)~2225 - 2235 cm⁻¹
Signal Strength (-C≡N) Moderate to StrongStrong (Concentration dependent)Very Strong (Highly polarizable)
Sample Preparation Time < 1 minute10 - 15 minutes< 1 minute
Water Interference LowHigh (Hygroscopic KBr matrix)None
Polymorph Integrity PreservedRisk of pressure-induced alterationPreserved

Environmental Sensitivity of the Cyano Group

The exact stretching frequency of the 4-oxochroman-8-carbonitrile cyano group is not static; it is a dynamic reporter of its microenvironment. The cyano group in aromatic nitriles is highly sensitive to the local electric field via the Vibrational Stark Effect.

When the molecule is placed in a protic environment, hydrogen bonding to the nitrogen lone pair typically causes a blueshift (higher wavenumber) in the ground state[6]. This counterintuitive blueshift occurs because the hydrogen bond kinematically couples with the C≡N oscillator and increases the force constant of the triple bond[6]. Conversely, electron-donating substituents or resonance effects that increase electron density in the π-antibonding orbital will decrease the bond order, resulting in a redshift[6].

CyanoShifts Base Aromatic -C≡N Stretch (~2220-2240 cm⁻¹) Env1 Aprotic / Non-polar Solvent (e.g., Hexane) Base->Env1 Env2 Protic Environment (H-Bonding to N lone pair) Base->Env2 Env3 Conjugation / Resonance (Electron Donating Groups) Base->Env3 Result1 Baseline Frequency Env1->Result1 Result2 Blueshift (Higher cm⁻¹) Increased Force Constant Env2->Result2 Result3 Redshift (Lower cm⁻¹) Decreased Bond Order Env3->Result3

Mechanistic pathways dictating the vibrational frequency shifts of the cyano group.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in causality checks.

Protocol A: ATR-FTIR Characterization (Recommended for Routine Analysis)
  • Background Collection: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

    • Causality: Ensures atmospheric CO₂ and water vapor are subtracted, preventing baseline drift and masking of weak signals.

  • Sample Application: Place ~2-5 mg of neat 4-oxochroman-8-carbonitrile powder directly onto the center of the crystal.

  • Compression: Apply the pressure anvil until the clutch clicks, ensuring intimate optical contact.

    • Causality: ATR relies on an evanescent wave that penetrates only 0.5 - 2 µm into the sample. Poor physical contact results in artificially weak absorption bands.

  • Data Acquisition & Validation: Scan from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth, ensuring the relative peak intensities can be accurately compared against historical transmission data.

Protocol B: KBr Pellet Transmission FT-IR (Recommended for Trace Impurity Profiling)
  • Desiccation: Dry spectral-grade KBr powder at 105°C for a minimum of 24 hours prior to use.

    • Causality: KBr is highly hygroscopic; trace water will cause severe baseline scattering and obscure the functional fingerprint regions[7].

  • Milling: Weigh exactly 2 mg of 4-oxochroman-8-carbonitrile and 150 mg of dry KBr. Grind thoroughly in an agate mortar for 3-5 minutes.

    • Causality: Sample particle sizes must be smaller than the IR wavelength (<2 µm) to minimize the Christiansen effect (anomalous scattering that distorts peak shapes).

  • Pressing: Transfer the homogenized mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of opaque, cloudy pellets that block transmission.

  • Acquisition: Place the transparent pellet in the transmission holder and scan (64 scans, 4 cm⁻¹ resolution).

References

  • Scaling of Computed Cyano-Stretching Frequencies and IR Intensities of Nitriles, Their Anions, and Radicals | The Journal of Physical Chemistry A - ACS Publications | 1

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets | MAS Journal of Applied Sciences | 2

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy | AZoM | 3

  • Blueshift or redshift? Effect of hydrogen bonding interactions on the C≡N stretching frequency of 5-cyanoindole | The Journal of Chemical Physics | AIP Publishing |6

  • FTIR vs. Raman Spectroscopy: Key Differences and When to Use Which | PGeneral | 4

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? | ResearchGate | 7

  • Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide | LabX | 5

Sources

Safety & Regulatory Compliance

Safety

4-Oxochroman-8-carbonitrile proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-Oxochroman-8-carbonitrile As a Senior Application Scientist, I recognize that the synthesis and development of novel therapeutics rely heavily on specialized building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 4-Oxochroman-8-carbonitrile

As a Senior Application Scientist, I recognize that the synthesis and development of novel therapeutics rely heavily on specialized building blocks like 4-Oxochroman-8-carbonitrile (CAS: 911826-33-0) [1]. While this bicyclic nitrile derivative is invaluable in medicinal chemistry, its structural properties dictate stringent handling and disposal protocols. Nitrile-containing compounds and chromanone derivatives present specific toxicological hazards, including acute oral toxicity, skin/eye irritation, and the potential for hazardous reactions if improperly managed[2].

This guide provides drug development professionals with a self-validating, step-by-step framework for managing 4-Oxochroman-8-carbonitrile from the benchtop to final disposal, ensuring absolute compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[3][4].

Chemical Profile & Hazard Causality

To safely manage chemical waste, one must first understand the mechanistic hazards of the compound. 4-Oxochroman-8-carbonitrile is typically handled as a solid powder[1][2].

  • Toxicological Profile: It is classified under GHS as an acute oral toxicant (Category 4) and a skin/eye irritant (Category 2/2A)[2].

  • Reactivity Causality: The carbonitrile (-C≡N) functional group is generally stable under ambient conditions but can hydrolyze under strongly acidic or basic conditions. Crucially, contact with strong acids must be strictly avoided, as this can catalyze the release of highly toxic hydrogen cyanide (HCN) gas.

  • Environmental Impact: Like many complex heterocyclic compounds, it is not readily biodegradable and poses a long-term hazard to aquatic environments[5]. Sink or sewer disposal is strictly prohibited[6].

Operational Safety & Handling Protocol

Before generating waste, operational safety must be established. Every protocol must be a self-validating system where engineering controls and Personal Protective Equipment (PPE) act as redundant safety layers.

  • Engineering Controls: Always handle the raw powder or concentrated solutions within a certified chemical fume hood. Causality: This prevents the dispersion and subsequent inhalation of aerosolized dust particles, which can cause severe respiratory tract irritation[2].

  • PPE Selection: Wear a lab coat, safety goggles, and chemical-resistant gloves. While standard nitrile gloves (0.38 mm thickness) provide adequate protection against the dry powder, they are susceptible to breakthrough when the chemical is dissolved in aggressive organic solvents (e.g., DMF, DMSO)[5][7]. Causality: If handling concentrated solvent solutions, double-gloving or utilizing butyl rubber gloves over nitrile is recommended to extend breakthrough times and prevent transdermal absorption[8][9].

Step-by-Step Disposal Methodology

Hazardous waste is regulated from the exact moment it is generated in the lab until it reaches its final offsite treatment facility[3]. Follow this protocol for the disposal of 4-Oxochroman-8-carbonitrile and its associated contaminated materials (e.g., reaction mixtures, empty vials, and absorbent pads).

Step 1: Waste Segregation and Containerization
  • Action: Collect 4-Oxochroman-8-carbonitrile waste in a chemically compatible container, preferably High-Density Polyethylene (HDPE) plastic or glass[4].

  • Causality: Segregate this waste strictly from strong acids, oxidizers, and aqueous waste streams. Mixing incompatible wastes can lead to exothermic reactions, pressurization of the container, or the release of toxic gases[6][10].

Step 2: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed waste container in a designated SAA located at or near the point of generation (within the same laboratory)[3][4].

  • Causality: RCRA regulations mandate that waste must not be moved across hallways to different rooms for storage. This minimizes the logistical footprint of the hazard and prevents catastrophic spills in transit[3][4].

Step 3: Immediate Labeling
  • Action: Attach a standardized Hazardous Chemical Waste tag to the container the moment the first drop or grain of waste is introduced.

  • Causality: "Unknown" chemical wastes require costly analytical testing before disposal and pose severe risks to Environmental Health and Safety (EH&S) personnel[3]. The label must explicitly state "4-Oxochroman-8-carbonitrile" and list any associated solvents.

Step 4: EH&S Collection and Final Disposal
  • Action: Once the container is full, or the SAA volume limit is reached, submit a pickup request to your institution's EH&S department within 3 calendar days[3][4].

  • Causality: The material will be transferred to a licensed hazardous waste broker for high-temperature thermal treatment (incineration)[5]. Incineration is the only EPA-approved method that ensures the complete thermal destruction of the nitrile functional group, preventing environmental contamination[5].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to contain the hazard[2][11].

  • Evacuate and Assess: Evacuate personnel from the immediate vicinity and ensure the fume hood or local exhaust ventilation is operating at maximum capacity[2].

  • Solid Spills (Powder): Do not dry sweep, as this generates hazardous aerosols. Lightly moisten the spill with water (or an appropriate inert solvent) to bind the dust, then sweep it up using non-sparking tools[2][11].

  • Liquid Spills (Solutions): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or universal binders)[12][13].

  • Decontamination: Transfer all absorbed material and contaminated PPE into a designated hazardous waste container. Decontaminate the surface by scrubbing with alcohol, followed by soap and water[12].

Quantitative Data & Regulatory Limits

The following table summarizes the critical regulatory limits and physical parameters that govern the operational handling of this compound.

ParameterSpecification / LimitRegulatory / Scientific Basis
SAA Volume Limit Maximum 55 GallonsEPA RCRA Standard[3]
SAA Acute Waste Limit Maximum 1 Quart (or 1 kg solid)EPA RCRA Standard for P-listed/Acute toxins
SAA Time Limit Up to 12 months (if partially full)Prevents long-term degradation of containers[4][6]
Removal Timeframe Within 3 days of reaching capacityMandatory EH&S compliance[6]
Final Disposal Method Thermal Treatment / IncinerationEnsures complete molecular destruction[5]

Waste Management Workflow Visualization

The following diagram illustrates the logical flow of 4-Oxochroman-8-carbonitrile from generation to final destruction, highlighting the critical control points in the laboratory.

WasteWorkflow Start Waste Generation (4-Oxochroman-8-carbonitrile) Segregate Chemical Segregation (Isolate from Acids/Oxidizers) Start->Segregate Verify compatibility SAA Satellite Accumulation Area (SAA) Max 55 Gal / 12 Month Limit Segregate->SAA Transfer to HDPE/Glass Labeling Attach Hazardous Waste Tag (Immediate Action) SAA->Labeling First drop rule EHS EH&S Collection (Within 3 Days of Limit) Labeling->EHS Submit pickup request Disposal Final EPA/RCRA Disposal (High-Temp Incineration) EHS->Disposal Licensed waste broker

4-Oxochroman-8-carbonitrile Hazardous Waste Management and Disposal Workflow.

References

  • EPA Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Waste Management Guidelines. Old Dominion University Environmental Health and Safety. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania (UPenn EHRS). Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center (OCRS). Available at: [Link]

  • Accela ChemBio Product Information: 4-Oxochroman-8-carbonitrile (CAS: 911826-33-0). Accela ChemBio Inc. Available at: [Link]

  • Safety Data Sheet - Chroman Derivatives. Angene Chemical. Available at: [Link]

  • Safety Data Sheet - Nitrile Chemical Waste Regulations. Regulations.gov. Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Oxochroman-8-carbonitrile

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Oxochroman-8-carbonitrile. In the absence of a specific Material Safety Data Sheet (MSDS), this document synthesizes data from related chemical families—chromanones and aromatic nitriles—to establish a conservative and robust safety protocol.

Hazard Analysis: Understanding the Risks of 4-Oxochroman-8-carbonitrile

  • Chromanone Skeleton : The toxicological properties of many chromanone derivatives have not been fully investigated.[1] As a general precaution, they should be handled with care to avoid skin and eye contact, as well as inhalation.[1]

  • Aromatic Nitrile Group : Organic cyanides, or nitriles, are recognized as highly reactive and toxic compounds.[2] While aromatic nitriles are generally more stable in the body than their aliphatic counterparts, they should still be handled with significant caution.[3] The primary concern with nitriles is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon combustion or in the presence of strong acids.[3]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize the risk of exposure.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 4-Oxochroman-8-carbonitrile in a laboratory setting.

Hand Protection: The Critical Barrier
  • Glove Selection : Nitrile gloves are the recommended primary barrier for handling 4-Oxochroman-8-carbonitrile. They offer good resistance to a range of chemicals, including weak acids and some organic solvents.[2][4] However, it is crucial to note that nitrile gloves have poor resistance to certain aromatic hydrocarbons.[4]

  • Double Gloving : For procedures involving larger quantities or an increased risk of splashing, double-gloving is mandatory. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Breakthrough Time : The time it takes for a chemical to permeate a glove is known as the breakthrough time. This can vary significantly between glove manufacturers and even between different batches of the same glove.[5] Always consult the manufacturer's chemical resistance data for the specific gloves being used. For disposable nitrile gloves, it is critical to change them immediately upon any suspected contact with 4-Oxochroman-8-carbonitrile.[6]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Safety Goggles : Chemical safety goggles that provide a complete seal around the eyes are required at all times when handling 4-Oxochroman-8-carbonitrile.

  • Face Shield : When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, a full-face shield must be worn in conjunction with safety goggles.[7]

Body Protection: Minimizing Skin Exposure
  • Laboratory Coat : A clean, buttoned laboratory coat is the minimum requirement for body protection.

  • Chemical-Resistant Apron : For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[8]

Respiratory Protection: Preventing Inhalation
  • Engineering Controls : The primary method for controlling exposure to airborne contaminants is the use of engineering controls. All work with 4-Oxochroman-8-carbonitrile, especially when it is in a powdered form or being heated, must be conducted in a certified chemical fume hood.

  • Respirator Selection : In situations where engineering controls may not be sufficient to limit exposure, or during a spill, respiratory protection is necessary.

    • For solid particulates : A NIOSH-approved N95, R95, or P95 particulate filtering facepiece respirator is the minimum requirement when handling the solid compound outside of a fume hood (a scenario that should be avoided).[9][10]

    • For vapors or in case of a spill : A half- or full-facepiece respirator with organic vapor (OV) cartridges is recommended.[11][12] In situations with high concentrations of vapors, a powered air-purifying respirator (PAPR) with OV cartridges offers a higher level of protection.[10]

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection (in addition to fume hood)
Weighing and preparing solutions (small scale) Single pair of nitrile glovesSafety gogglesLab coatNot typically required if conducted in a fume hood
Chemical reactions and work-up Double pair of nitrile glovesSafety goggles and face shieldLab coat and chemical-resistant apronRecommended: Half-face respirator with OV cartridges
Large-scale transfers (>50g) Double pair of nitrile glovesSafety goggles and face shieldLab coat and chemical-resistant apronRequired: Full-face respirator with OV cartridges or PAPR
Spill clean-up Double pair of nitrile glovesSafety goggles and face shieldLab coat and chemical-resistant apronRequired: Full-face respirator with OV cartridges or PAPR

Operational Plan: A Step-by-Step Guide to Safe Handling

  • Preparation : Before handling 4-Oxochroman-8-carbonitrile, ensure that all necessary PPE is available and in good condition. Designate a specific area within a chemical fume hood for the work.

  • Donning PPE : Put on your lab coat, followed by safety goggles. If required, don your respirator, ensuring a proper fit. Finally, put on your inner and then outer pair of nitrile gloves.

  • Handling the Compound :

    • Perform all manipulations of solid and liquid forms of 4-Oxochroman-8-carbonitrile within the fume hood.

    • Avoid creating dust when handling the solid.

    • Use a spatula for transferring the solid and keep containers covered as much as possible.

  • Post-Procedure :

    • Once the procedure is complete, decontaminate any surfaces and equipment that may have come into contact with the compound.

    • Carefully remove your outer gloves and dispose of them in the designated hazardous waste container.

    • Remove your lab coat and apron, followed by your face shield and goggles.

    • If a respirator was used, follow the manufacturer's instructions for cleaning and storage.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Managing 4-Oxochroman-8-carbonitrile Waste

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Solid Waste : All solid waste contaminated with 4-Oxochroman-8-carbonitrile, including used gloves, weigh boats, and contaminated paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste :

    • Solutions containing 4-Oxochroman-8-carbonitrile should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[14]

    • Aqueous solutions should be neutralized to a pH between 6 and 9 before being collected for disposal, unless this would create a hazardous reaction.[14]

  • Container Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-Oxochroman-8-carbonitrile".

  • Disposal Protocol : Follow your institution's specific procedures for the disposal of hazardous chemical waste.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 4-Oxochroman-8-carbonitrile.

PPE_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Start Start: Plan Experiment with 4-Oxochroman-8-carbonitrile AssessTask Assess Task: - Scale (small/large) - Physical state (solid/liquid) - Potential for aerosol/dust generation Start->AssessTask AssessRisk Assess Risk: - Splash hazard - Inhalation risk AssessTask->AssessRisk BasePPE Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (single pair) AssessRisk->BasePPE SplashRisk Splash Risk Present? BasePPE->SplashRisk AddFaceShield Add Face Shield & Chemical Apron SplashRisk->AddFaceShield Yes LargeScale Large Scale or High Contamination Risk? SplashRisk->LargeScale No AddFaceShield->LargeScale DoubleGlove Use Double Gloves LargeScale->DoubleGlove Yes InhalationRisk Inhalation Risk (outside fume hood or spill)? LargeScale->InhalationRisk No DoubleGlove->InhalationRisk SelectRespirator Select Appropriate Respirator: - N95 for solids - OV cartridge for vapors/spills InhalationRisk->SelectRespirator Yes Proceed Proceed with Experiment in Fume Hood InhalationRisk->Proceed No SelectRespirator->Proceed

Caption: PPE selection workflow for handling 4-Oxochroman-8-carbonitrile.

References

  • Appendix I - Hazards Of Functional Groups - Environment, Health and Safety. (n.d.). Retrieved from University of Maryland Environmental Health and Safety.
  • Nitrile Gloves Chemical Resistance Guide | S&G Gloves. (2025, June 23).
  • 4-Chromanone(491-37-2) - ChemicalBook. (n.d.).
  • A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. (1987, November 1).
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.).
  • Spill procedure: Clean-up guidance. (n.d.).
  • Spill Kits and Spill Clean Up Procedures. (n.d.). Retrieved from Georgia Institute of Technology Environmental Health & Safety.
  • Breakthrough time (BT) for different glove types, no movement versus... (n.d.).
  • 5.4 Chemical Spill Procedures. (n.d.). Retrieved from Cornell University Environment, Health and Safety.
  • Chemical Resistance of Gloves – Quick guide. (n.d.). Retrieved from University of Wisconsin-Madison Office of Chemical Safety.
  • Chemical Resistance of Latex and Nitrile Gloves. (n.d.).
  • Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • Hand Protection Chemical Resistance Guide. (n.d.). Retrieved from University of California, Berkeley Environment, Health & Safety.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from The University of Tennessee, Knoxville Environmental Health & Safety.
  • HS421 Chemical Spills Guideline. (2022, August 8).
  • Respirator Section of Label Review Manual Chapter 10. (n.d.).
  • Proper disposal of chemicals. (2025, August 20).
  • Respiratory protective equipment. (2024, July 22). Retrieved from The University of Edinburgh Health & Safety.
  • 3M Respirator Selection Guide: Finding the Right Protection for the Job. (2025, March 21).
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.).
  • 3M Respirator Selection Guide. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.).
  • Chemical Waste Management for Laboratories. (n.d.). Retrieved from Physikalisch-Technische Bundesanstalt.
  • physicochemical properties of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile. (n.d.).
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.).
  • Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. (n.d.).
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15).
  • Oxotremorine. (n.d.).
  • The MSDS HyperGlossary: Nitrile. (2025, October 18).
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.